5-Bromo-3-iodo-4-azaindole
描述
Structure
2D Structure
属性
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQPNEJKIGXJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696633 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-16-4 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-3-iodo-4-azaindole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step synthetic route based on established methodologies for the regioselective halogenation of the 4-azaindole (B1209526) core. The proposed pathway, experimental protocols, and associated data are derived from analogous transformations reported for related azaindole isomers and other heterocyclic systems.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available 4-azaindole. The strategy hinges on the differential reactivity of the positions on the azaindole ring, with the C-3 position of the pyrrole (B145914) ring being the most susceptible to electrophilic substitution.
The proposed pathway is as follows:
-
Step 1: Regioselective Iodination of 4-azaindole. The first step involves the selective introduction of an iodine atom at the C-3 position of the 4-azaindole ring to yield 3-iodo-4-azaindole. This is a common and high-yielding reaction for indoles and azaindoles.
-
Step 2: Regioselective Bromination of 3-iodo-4-azaindole. The subsequent step is the selective bromination of 3-iodo-4-azaindole at the C-5 position of the pyridine (B92270) ring. The presence of the electron-withdrawing iodine atom at the C-3 position is anticipated to deactivate the pyrrole ring towards further electrophilic substitution, thereby favoring bromination on the pyridine ring.
An In-depth Technical Guide to 5-Bromo-3-iodo-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-4-azaindole, systematically named 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural resemblance to purine (B94841) and indole (B1671886) scaffolds makes it a "privileged structure" for the design of kinase inhibitors and other therapeutic agents. The presence of bromine and iodine atoms at positions 5 and 3, respectively, provides reactive handles for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, several properties are predicted and await experimental verification. For comparison, the melting point of the isomeric 5-Bromo-3-iodo-7-azaindole is 234-239 °C.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | --INVALID-LINK-- |
| Molecular Weight | 322.93 g/mol | --INVALID-LINK-- |
| CAS Number | 1190319-16-4 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Boiling Point | 411.6 ± 40.0 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 2.4 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and DMSO (Predicted) | - |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols
The synthesis of this compound and its subsequent functionalization are critical for its application in drug discovery. Below are representative experimental protocols.
Synthesis of 4-Azaindole (B1209526) Derivatives (General Protocol)
A common strategy for the synthesis of the 4-azaindole scaffold involves a modified Cacchi palladium-mediated domino alkylation-cyclization reaction. The following is a generalized procedure that may be adapted for the synthesis of this compound, likely starting from a suitably substituted bromopyridine precursor.
Materials:
-
Substituted bromopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Dioxane)
-
Trifluoroacetic anhydride
Procedure:
-
Sonogashira Coupling: A mixture of the bromopyridine (1 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent is degassed and stirred under an inert atmosphere. A base (2 eq.) is added, and the reaction is heated until completion (monitored by TLC or LC-MS).
-
Acylation: The resulting alkyne is treated with trifluoroacetic anhydride.
-
Cyclization: The acylated intermediate undergoes a palladium-catalyzed domino alkylation-cyclization to yield the 4-azaindole scaffold.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
The bromine and iodine atoms on the this compound core are excellent handles for introducing molecular diversity via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
Materials:
-
This compound (1 eq.)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.1 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
The reaction mixture is heated (typically 80-120 °C) with stirring for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
Azaindole scaffolds are integral to the development of a wide range of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of 4-azaindole have shown potent inhibitory activity against several kinases, including Transforming Growth Factor-beta Receptor 1 (TGFβRI) and p21-activated kinase 1 (PAK1).
Kinase Inhibition
The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: General mechanism of kinase inhibition by a this compound derivative.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer. TGFβRI is a key kinase in this pathway.
Caption: Inhibition of the TGF-β signaling pathway by a 4-azaindole derivative.
p21-activated Kinase (PAK) Signaling Pathway
p21-activated kinases (PAKs) are key effectors of the Rho family of small GTPases and are involved in cytoskeleton dynamics, cell motility, survival, and proliferation.[7][8][9][10][11] PAK1 is a well-studied member of this family and a target for cancer therapy.
References
- 1. 5-溴-3-碘-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. news-medical.net [news-medical.net]
- 7. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
5-Bromo-3-iodo-4-azaindole CAS number and characterization
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-3-iodo-4-azaindole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic route starting from the commercially available 5-Bromo-4-azaindole. It further details a plausible experimental protocol for its synthesis and provides predicted characterization data based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of polysubstituted 4-azaindole (B1209526) scaffolds.
Introduction
Physicochemical Properties
The properties of the proposed starting material, 5-Bromo-4-azaindole, are well-documented. The properties of the target compound, this compound, are predicted based on the structural modifications.
| Property | 5-Bromo-4-azaindole (Starting Material) | This compound (Predicted) |
| CAS Number | 1000341-51-4 | Not available |
| Molecular Formula | C₇H₅BrN₂ | C₇H₄BrIN₂ |
| Molecular Weight | 197.03 g/mol | 322.93 g/mol |
| Appearance | Solid | Predicted to be a solid |
| Purity | Commercially available | Dependent on synthesis and purification |
| Solubility | Soluble in organic solvents like DMSO and DMF | Predicted to be soluble in polar aprotic solvents |
Proposed Synthesis
The synthesis of this compound can be envisioned through the direct iodination of the commercially available 5-Bromo-4-azaindole at the C3 position. The pyrrole (B145914) ring of the azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive.
In-depth Technical Guide: The Crystal Structure of Azaindole Derivatives
A comprehensive analysis of the crystallographic features, experimental protocols, and structural relationships of halogenated azaindoles, with a focus on providing a framework for understanding the crystal structure of 5-Bromo-3-iodo-4-azaindole.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the specific crystal structure of this compound is not publicly available in crystallographic databases. This guide provides a detailed framework using the publicly available crystal structure of a closely related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) , to illustrate the expected data, experimental protocols, and structural analysis. This information serves as a template for what a comprehensive guide on the target compound would entail.
Introduction to Azaindoles in Drug Discovery
Azaindoles, also known as pyrrolopyridines, are heterocyclic aromatic compounds that are isosteres of indole (B1671886). They are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine (B94841) core of nucleobases and the indole structure of tryptophan, allowing them to interact with a wide range of biological targets.[1] The nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bonds with biological macromolecules, and its position significantly influences the molecule's electronic properties and binding affinity. Halogenated azaindoles, in particular, are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[1] The precise understanding of their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design.
Physicochemical Properties
While the full crystal structure of this compound is not available, some of its basic physicochemical properties can be found from chemical suppliers. For the related compound, 5-Bromo-3-iodo-7-azaindole, the melting point is reported to be between 234-239 °C.
| Property | This compound (Predicted/Supplier Data) | 5-Bromo-3-iodo-7-azaindole (Experimental Data) | 5-Bromo-7-azaindole (Experimental Data) |
| Molecular Formula | C₇H₄BrIN₂ | C₇H₄BrIN₂ | C₇H₅BrN₂ |
| Molecular Weight | 322.93 g/mol | 322.93 g/mol [2] | 197.03 g/mol [3] |
| Appearance | Solid/Powder | Powder | Solid[3] |
| Melting Point | Not available | 234-239 °C | 176-180 °C[3] |
Crystallographic Analysis of 5-Bromo-7-azaindole
The following crystallographic data is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), which serves as a proxy for the type of information required for a complete analysis of the target compound. The data is sourced from a study by Štarha and Trávníček.[4][5]
| Parameter | Value |
| Empirical Formula | C₇H₅BrN₂ |
| Formula Weight | 197.04 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 8.9082 (4) Åb = 13.3632 (6) Åc = 5.8330 (3) Å |
| α = 90°β = 103.403 (5)°γ = 90° | |
| Volume | 675.47 (6) ų |
| Z | 4 |
| Density (calculated) | 1.938 Mg/m³ |
| Absorption coefficient | 6.00 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.24 x 0.24 x 0.12 mm |
| Theta range for data collection | 3.8 to 25.0° |
| Reflections collected | 3977 |
| Independent reflections | 1185 [R(int) = 0.022] |
| Completeness to theta = 25.00° | 99.7 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1185 / 0 / 91 |
| Goodness-of-fit on F² | 1.13 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.092 |
| R indices (all data) | R1 = 0.040, wR2 = 0.095 |
| Largest diff. peak and hole | 1.69 and -0.33 e.Å⁻³ |
Data obtained from Acta Crystallographica Section E: Crystallographic Communications.[4][5]
In the crystal structure of 5-Bromo-7-azaindole, the fused pyridine and pyrrole (B145914) rings form an essentially planar azaindole skeleton. The molecules form inversion dimers through pairs of N—H···N hydrogen bonds.[4][5] This dimeric structure is a common feature in azaindole crystallography and would be a key point of analysis for this compound. The planarity of the ring system and the nature of the intermolecular interactions, such as hydrogen bonding and potential halogen bonding (due to the presence of bromine and iodine), would be critical to understanding its solid-state behavior and its interactions with biological targets.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and crystallization of halogenated azaindoles, based on literature procedures.[1]
A common synthetic route to produce 5-bromo-3-iodo-azaindoles involves a multi-step process starting from a substituted pyridine.
Detailed Protocol for Iodination of a Brominated Precursor: [1]
-
Precursor Preparation: Start with 5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-4-azaindole).
-
Reaction Setup: Dissolve the precursor in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a base, such as potassium hydroxide (B78521) (KOH), to the solution. Subsequently, add molecular iodine (I₂) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Growing single crystals suitable for X-ray diffraction is a critical step.
Protocol for Slow Evaporation:
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) in a clean vial.
-
Evaporation: Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a spatula or pipette.
Signaling Pathways and Biological Relevance
Azaindole scaffolds are prevalent in kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The azaindole core acts as a scaffold that can form hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of adenine (B156593) from ATP. The substituents at the 3, 4, and 5-positions, such as the bromo and iodo groups, can be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity. The crystal structure of this compound would be invaluable for understanding these interactions at an atomic level and for guiding the design of more effective kinase inhibitors.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for what its analysis would entail. By examining the available data for the closely related 5-Bromo-7-azaindole, we can anticipate the key structural features, such as molecular planarity and hydrogen-bonded dimer formation. The detailed experimental protocols for synthesis and crystallization, along with the visualization of its potential role in kinase inhibition, underscore the importance of structural biology in modern drug discovery. The future determination and publication of the this compound crystal structure will be a valuable addition to the field, enabling more precise structure-activity relationship studies and the rational design of novel therapeutics.
References
- 1. 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 757978-18-0 | Benchchem [benchchem.com]
- 2. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-7-azaindole 97 183208-35-7 [sigmaaldrich.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 5-Bromo-3-iodo-4-azaindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 5-Bromo-3-iodo-4-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the current lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative assessment based on the molecule's structural characteristics and established principles of solubility. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to provide researchers with the foundational knowledge and practical methodology to assess the solubility of this compound and similar compounds in various organic solvents.
Qualitative Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, a halogenated azaindole, provides insight into its expected solubility in a range of organic solvents.
The key structural features influencing its solubility are:
-
Azaindole Core: The bicyclic aromatic ring system containing a pyrrole (B145914) fused to a pyridine (B92270) ring is largely nonpolar and hydrophobic. This aromatic nature suggests solubility in nonpolar and moderately polar solvents.
-
Nitrogen Atom: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.
-
Bromo and Iodo Substituents: The presence of bromine and iodine atoms increases the molecular weight and polarizability of the molecule. These bulky halogen substituents can also contribute to van der Waals interactions, which can influence solubility in various solvents.
-
N-H Group: The pyrrole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, which may enhance solubility in polar, hydrogen-bond-accepting solvents.
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule.
-
Moderate Solubility: Likely in polar protic solvents like methanol (B129727) and ethanol, where hydrogen bonding interactions can occur. Solubility may also be moderate in other polar aprotic solvents such as acetone (B3395972) and acetonitrile.
-
Low Solubility: Expected in nonpolar solvents like hexanes and toluene, as the polar functionalities of the azaindole ring would not be well-solvated.
It is crucial to note that this is a predictive assessment. For accurate quantitative data, experimental determination is necessary.
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a generalized "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of this compound in various organic solvents.[1][2][3][4][5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, acetone)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.
-
-
Quantification by HPLC: [6][7][8]
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
HPLC Analysis: Inject the filtered sample and the calibration standards into the HPLC system.
-
Data Analysis: Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standards against their known concentrations. Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different organic solvents.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sciforum.net [sciforum.net]
- 8. blog.brewerscience.com [blog.brewerscience.com]
An In-depth Technical Guide to Electrophilic Substitution on the 4-Azaindole Ring
For Researchers, Scientists, and Drug Development Professionals
The 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) core is a significant heterocyclic motif in medicinal chemistry, serving as a crucial building block for numerous therapeutic agents. Its structural similarity to indole, coupled with the pyridine (B92270) ring's electronic influence, imparts unique physicochemical properties that are often sought in drug design. This guide provides a comprehensive overview of electrophilic substitution reactions on the 4-azaindole ring, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the synthesis and functionalization of this important scaffold.
Introduction to the Reactivity of 4-Azaindole
The 4-azaindole ring system consists of a pyrrole (B145914) ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack compared to indole. However, the pyrrole ring remains the more electron-rich portion of the molecule and is, therefore, the primary site of electrophilic substitution.
Computational studies and experimental evidence indicate that the C3 position of the pyrrole ring is the most nucleophilic and thus the preferred site for electrophilic attack. This regioselectivity is analogous to that of indole, where the attack at C3 leads to a more stable cationic intermediate that does not disrupt the aromaticity of the adjacent benzene (B151609) (or in this case, pyridine) ring.
Key Electrophilic Substitution Reactions on 4-Azaindole
This section details various electrophilic substitution reactions performed on the 4-azaindole core, including halogenation, nitration, acylation, and formylation. For each reaction, a representative experimental protocol and a summary of reported yields are provided.
Halogenation
Halogenated 4-azaindoles are valuable intermediates for further functionalization through cross-coupling reactions. Bromination and chlorination are the most common halogenation reactions performed on this scaffold.
Table 1: Halogenation of 4-Azaindole
| Electrophile/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | CH3CN, rt, 2h | 3-Bromo-4-azaindole | 85 | [1][2] |
| N-Chlorosuccinimide (NCS) | CH3CN, rt, 4h | 3-Chloro-4-azaindole | 78 | [1][2] |
To a solution of 4-azaindole (1.0 g, 8.46 mmol) in acetonitrile (B52724) (20 mL) at room temperature was added N-bromosuccinimide (1.58 g, 8.88 mmol) in one portion. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford 3-bromo-4-azaindole as a white solid.[1][2]
Nitration
Nitration of 4-azaindole introduces a nitro group, which can be a precursor for an amino group or other functionalities. The reaction requires careful control of conditions to avoid over-reaction or degradation.
Table 2: Nitration of 4-Azaindole
| Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| HNO3 / H2SO4 | 0 °C to rt, 12h | 3-Nitro-4-azaindole | 55 | [3] |
To a solution of 4-azaindole (500 mg, 4.23 mmol) in concentrated sulfuric acid (5 mL) at 0 °C was added a mixture of concentrated nitric acid (0.2 mL, 4.65 mmol) and concentrated sulfuric acid (0.5 mL) dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was collected by filtration, washed with water, and dried to give 3-nitro-4-azaindole.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group at the C3 position of the 4-azaindole ring. This reaction typically requires a Lewis acid catalyst to activate the acylating agent.
Table 3: Friedel-Crafts Acylation of 4-Azaindole
| Acylating Agent | Lewis Acid | Reaction Conditions | Product | Yield (%) | Reference |
| Acetyl chloride | AlCl3 | CH2Cl2, rt, 8h | 3-Acetyl-4-azaindole | 65 | [4] |
| Benzoyl chloride | AlCl3 | CH2Cl2, rt, 12h | 3-Benzoyl-4-azaindole | 72 | [4] |
To a suspension of aluminum chloride (2.8 g, 21.0 mmol) in dichloromethane (B109758) (50 mL) was added 4-azaindole (0.5 g, 4.2 mmol) at room temperature. The mixture was stirred for 1 hour, after which acetyl chloride (1.5 mL, 21.0 mmol) was added dropwise. The resulting mixture was stirred for 8 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with dichloromethane. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield 3-acetyl-4-azaindole.[4]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings. For 4-azaindole, this reaction proceeds at the C3 position.
Table 4: Vilsmeier-Haack Formylation of 4-Azaindole
| Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| POCl3, DMF | 80 °C, 3h | 4-Azaindole-3-carbaldehyde | 75 | [5] |
To a stirred solution of N,N-dimethylformamide (10 mL) at 0 °C was added phosphorus oxychloride (1.2 mL, 12.9 mmol) dropwise. The mixture was stirred for 30 minutes, and then a solution of 4-azaindole (1.0 g, 8.46 mmol) in DMF (5 mL) was added. The reaction mixture was heated to 80 °C and stirred for 3 hours. After cooling to room temperature, the mixture was poured onto crushed ice and neutralized with a 20% aqueous solution of sodium hydroxide. The resulting precipitate was collected by filtration, washed with water, and dried to afford 4-azaindole-3-carbaldehyde.[5]
Reaction Mechanisms and Logical Relationships
The regioselectivity of electrophilic substitution on the 4-azaindole ring can be rationalized by examining the stability of the intermediate sigma complexes (Wheland intermediates).
General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the general mechanism for the electrophilic substitution at the C3 position of 4-azaindole.
Caption: General mechanism of electrophilic substitution at C3 of 4-azaindole.
Vilsmeier-Haack Reaction Workflow
The Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, which then acts as the electrophile.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-azaindole.
Conclusion
This guide provides a foundational understanding of the electrophilic substitution on the 4-azaindole ring, a key transformation for the synthesis of medicinally relevant compounds. The provided protocols and data serve as a practical resource for chemists in the pharmaceutical industry and academia. Further exploration into a broader range of electrophiles and the development of more sustainable and efficient reaction conditions will continue to expand the synthetic utility of the versatile 4-azaindole scaffold.
References
A Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in 5-Bromo-3-iodo-4-azaindole
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its utility in drug discovery is significantly enhanced by the ability to introduce diverse substituents at specific positions. The di-halogenated derivative, 5-bromo-3-iodo-4-azaindole, presents a unique opportunity for sequential and site-selective functionalization. This technical guide provides an in-depth analysis of the differential reactivity between the carbon-iodine (C-I) bond at the C-3 position and the carbon-bromine (C-Br) bond at the C-5 position. By leveraging the principles of palladium-catalyzed cross-coupling reactions, researchers can selectively manipulate these positions to build molecular complexity, a crucial capability in modern medicinal chemistry.
Introduction: The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the rate-determining oxidative addition step, where the aryl halide adds to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. Consequently, the reactivity of halogens follows a well-established trend: C-I > C-Br > C-Cl .[1] The weaker C-I bond undergoes oxidative addition under much milder conditions (e.g., lower temperatures, less activating ligands) than the stronger C-Br bond.
This inherent difference in reactivity allows for the chemoselective functionalization of poly-halogenated heteroaromatic compounds. For this compound, this principle enables the C-3 position to be addressed selectively while the C-5 position remains intact, acting as a synthetic handle for a subsequent transformation.
Selective Functionalization of the C-3 Iodo Position
The C-3 iodo group is the more reactive site and can be selectively targeted using a variety of standard palladium-catalyzed cross-coupling reactions under mild conditions. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be tuned to favor substitution at the C-3 position with high selectivity.
A study on the related 6-chloro-3-iodo-7-azaindole scaffold demonstrated that Suzuki-Miyaura coupling occurs exclusively at the C-3 iodo position, leaving the C-6 chloro group untouched under specific conditions.[2] This provides a strong precedent for the expected selectivity in the C-I vs. C-Br system of 4-azaindole.
Table 1: Representative Conditions for Selective C-3 Cross-Coupling
| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ | SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DME | 60 - 80 | 80 - 95 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF or THF | Room Temp - 50 | 75 - 90 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene (B28343) or Dioxane | 80 - 100 | 70 - 85 |
Data is compiled and generalized from established protocols for iodo-substituted heterocycles.[3][4][5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-3
Objective: To synthesize 3-aryl-5-bromo-4-azaindole with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-aryl-5-bromo-4-azaindole product.
Functionalization of the C-5 Bromo Position
Once the C-3 position has been functionalized, the remaining C-5 bromo group serves as a valuable connection point for further diversification. To achieve this, more forcing reaction conditions are typically required compared to those used for the C-I bond. This may involve higher temperatures, stronger bases, or more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., "Buchwald ligands") that are known to facilitate the oxidative addition of less reactive aryl bromides.[6][7]
Table 2: Representative Conditions for C-5 Bromo Cross-Coupling
| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ or XPhos Pd G3 | XPhos or SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 100 - 120 | 65 - 85 |
| Buchwald-Hartwig | Pd₂(dba)₃ or BrettPhos Pd G3 | BrettPhos | Cs₂CO₃ or K₂CO₃ | t-BuOH or Toluene | 100 - 110 | 60 - 80 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | XPhos | Cs₂CO₃ or i-Pr₂NEt | Dioxane | 90 - 110 | 55 - 75 |
Data is compiled and generalized from established protocols for bromo-substituted heterocycles.[8][9]
Experimental Protocol: Sequential Buchwald-Hartwig Amination at C-5
Objective: To synthesize a 3-aryl-5-amino-4-azaindole derivative from a 3-aryl-5-bromo-4-azaindole intermediate.
Materials:
-
3-Aryl-5-bromo-4-azaindole (1.0 eq)
-
Primary or Secondary Amine (1.5 eq)
-
Pd₂(dba)₃ (0.04 eq)
-
BrettPhos (0.10 eq)
-
NaOt-Bu (2.2 eq)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox-dried vial, add 3-aryl-5-bromo-4-azaindole, Pd₂(dba)₃, BrettPhos, and NaOt-Bu.
-
Seal the vial, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.
-
Place the vial in a preheated aluminum block at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired 3-aryl-5-amino-4-azaindole product.
Experimental Workflow and Data Analysis
To empirically determine the optimal conditions for selectivity, a systematic approach is recommended. The following workflow outlines a logical progression for a research campaign.
Table 3: Hypothetical Quantitative Reactivity Data
The following table presents hypothetical but realistic yield data from a competitive experiment where this compound is subjected to Suzuki coupling conditions with one equivalent of arylboronic acid, illustrating the expected selectivity.
| Condition Set | Temperature (°C) | Catalyst System | Product A Yield (%) (C-3 Substituted) | Product B Yield (%) (C-5 Substituted) | Product C Yield (%) (Di-Substituted) |
| Mild | 70 | Pd(PPh₃)₄ / K₂CO₃ | 92 | < 1 | < 1 |
| Intermediate | 100 | Pd₂(dba)₃ / SPhos / K₃PO₄ | 25 | 5 | 65 |
| Forcing | 120 | XPhos Pd G3 / K₃PO₄ | 5 | < 2 | 90 |
This data clearly demonstrates that mild conditions overwhelmingly favor reaction at the more labile C-I bond. As conditions become more forcing, di-substitution becomes the dominant pathway, highlighting the difficulty in achieving selective C-Br functionalization in the presence of a C-I bond.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound is a powerful tool for synthetic chemists. The C-3 iodo position can be selectively functionalized with high efficiency under mild palladium-catalyzed cross-coupling conditions, leaving the C-5 bromo position available for subsequent transformations under more forcing conditions. This step-wise approach enables the controlled and predictable synthesis of highly decorated 4-azaindole derivatives, providing a robust platform for the exploration of chemical space in drug discovery and development programs. A thorough understanding and systematic optimization of reaction conditions, as outlined in this guide, are critical to fully exploiting the synthetic potential of this versatile building block.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-c]pyridine, represents a critical heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to purines and indoles allows it to function as a bioisostere, interacting with various biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of derivatization reactions to explore the chemical space and optimize pharmacological properties. This technical guide provides a comprehensive overview of the synthesis of the 5-bromo-4-azaindole core and its subsequent derivatization into a diverse range of functionalized molecules, with a focus on their application as kinase inhibitors in drug discovery.
Core Synthesis of 5-Bromo-4-azaindole
For the specific synthesis of the 4-azaindole (B1209526) core, a common laboratory-scale approach is the Fischer indole (B1671886) synthesis, although yields can be variable with pyridine (B92270) derivatives. More contemporary and efficient methods often rely on palladium-catalyzed cross-coupling strategies.
Illustrative Synthetic Workflow for Azaindole Core
Derivatization of the 5-Bromo-4-azaindole Core
The bromine atom at the 5-position is the gateway to a multitude of derivatives, primarily through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-bromo-4-azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to introduce diverse aromatic moieties that can modulate the pharmacological activity and physicochemical properties of the resulting derivatives.
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a solution of 5-bromo-4-azaindole (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired 5-aryl-4-azaindole derivative.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [4] |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 78 | [5] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 75 | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 5-bromo-4-azaindole with a terminal alkyne. This reaction is valuable for introducing linear, rigid linkers or for further functionalization of the alkyne moiety.
General Experimental Protocol for Sonogashira Coupling:
To a mixture of 5-bromo-4-azaindole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.1 equiv) in an appropriate solvent (e.g., THF or DMF), a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, is added. The terminal alkyne (1.2-2.0 equiv) is then introduced, and the reaction is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere. Upon completion, the reaction is worked up and the product is purified by chromatography.
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 88 | [6] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25 | 4 | 95 | [7] |
| Propargyl alcohol | PdCl₂(dppf) | CuI | i-Pr₂NEt | Acetonitrile | 50 | 12 | 75 | [8] |
| 1-Heptyne | Pd(OAc)₂/SPhos | - | K₂CO₃ | Toluene | 100 | 18 | 82 | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 5-position of the azaindole core. This is a crucial transformation for the synthesis of many biologically active compounds, including kinase inhibitors.
General Experimental Protocol for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-bromo-4-azaindole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.1 equiv), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv). The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated at 80-120 °C until the starting material is consumed. After cooling, the mixture is filtered, concentrated, and purified by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | >95 | [10] |
| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 90-98 | [10] |
| Benzylamine | Pd(OAc)₂/cataCXium® A | LHMDS | THF | 80 | 20 | 85-95 | [10] |
| Piperidine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [1] |
Application in Drug Development: Kinase Inhibitors
Azaindole derivatives have emerged as privileged scaffolds in the design of kinase inhibitors for cancer therapy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The 5-bromo-4-azaindole core provides a strategic starting point for the synthesis of potent and selective kinase inhibitors.
A prominent example is the development of BRAF inhibitors. The BRAF protein is a serine/threonine kinase that plays a key role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Vemurafenib, a potent inhibitor of the BRAF V600E mutant, contains a 7-azaindole (B17877) core, demonstrating the utility of this scaffold in targeting this pathway. The synthesis of Vemurafenib and its analogs often involves the derivatization of a bromo-azaindole intermediate.
BRAF Signaling Pathway and Inhibition
The diagram above illustrates the MAPK/ERK signaling cascade, which is constitutively activated by the BRAF V600E mutation, leading to uncontrolled cell proliferation. Vemurafenib, an azaindole-based inhibitor, specifically targets and inhibits the mutated BRAF kinase, thereby blocking the downstream signaling and suppressing tumor growth[11][12].
Conclusion
The 5-bromo-4-azaindole scaffold is a highly valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its versatile bromine handle allows for a wide range of derivatizations through robust and well-established palladium-catalyzed cross-coupling reactions. The ability to systematically modify the core structure provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The successful development of azaindole-based drugs like Vemurafenib underscores the immense potential of this heterocyclic system in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of the synthesis and derivatization of 5-bromo-4-azaindole, offering researchers the necessary tools to explore this promising area of drug discovery.
References
- 1. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Crystal Structure and DFT Study of 5-Bromo-1-Tosyl-1<i>H</i>-Pyrrolo[2,3-<i>b</i>]Pyridine - ProQuest [proquest.com]
- 12. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Theoretical pKa Calculation for 5-Bromo-3-iodo-4-azaindole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical approaches for calculating the acid dissociation constant (pKa) of 5-Bromo-3-iodo-4-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.
The pKa of a molecule is a critical parameter that governs its ionization state at a given pH. This, in turn, influences a wide range of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, permeability, and target binding affinity.[1] Accurate prediction of pKa is therefore essential in the early stages of drug development to guide molecular design and optimization.
Theoretical Methodologies for pKa Calculation
The theoretical calculation of pKa is fundamentally based on determining the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Several computational methods have been developed for this purpose, ranging from high-level quantum mechanical (QM) calculations to more empirical approaches.
1.1. Quantum Mechanical (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), offer a rigorous approach to pKa calculation.[2] The general workflow involves calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution. The solvation free energies are typically calculated using implicit solvent models, such as the Polarizable Continuum Model (PCM).[2]
1.2. Semi-Empirical and Machine Learning Methods
Due to the computational cost of high-level QM methods, semi-empirical methods and machine learning (ML) models have gained popularity for pKa prediction.[1][3] These approaches often combine QM-derived descriptors with machine learning algorithms trained on large datasets of experimental pKa values to achieve high accuracy with significantly reduced computational expense.[1][3] Several commercial software packages, such as those from ACD/Labs, SimulationsPlus, Schrödinger, and ChemAxon, utilize these methods.[1]
Proposed Workflow for pKa Calculation of this compound
A robust workflow for the theoretical pKa calculation of this compound would involve the following steps:
-
Conformational Analysis: Identify the lowest energy conformations of both the protonated and deprotonated forms of the molecule in the gas phase.
-
Gas-Phase Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for the lowest energy conformers to obtain their gas-phase free energies.
-
Solvation Free Energy Calculation: Calculate the solvation free energies of the protonated and deprotonated species using an implicit solvent model.
-
pKa Calculation: Calculate the pKa using the computed free energy difference and the known experimental gas-phase and solvation free energies of the proton.
The following diagram illustrates this proposed workflow:
pKa of Related Azaindole Compounds
While no experimental pKa value for this compound is readily available in the literature, the pKa values of parent azaindoles and some of their derivatives have been reported. These values can serve as a benchmark for validating the chosen theoretical methodology. The reactivity of azaindoles has been shown to correlate with their pKa values.[4]
| Compound | Experimental pKa | Calculated pKa | Reference |
| 4-Azaindole | 4.85 | - | [4] |
| 5-Azaindole | 8.42 | - | [4] |
| 6-Azaindole | 5.61 | - | [4] |
| 7-Azaindole | 3.67 | - | [4] |
Hypothetical Role of pKa in a Signaling Pathway
The ionization state of a drug molecule, dictated by its pKa, is crucial for its interaction with biological targets. For instance, a kinase inhibitor's ability to form hydrogen bonds with the hinge region of the kinase can be highly dependent on its protonation state. The azaindole scaffold is a known hinge-binding motif in many kinase inhibitors.[5]
The following diagram illustrates a hypothetical scenario where the pKa of a 4-azaindole-based inhibitor influences its binding to a kinase and subsequent downstream signaling.
Experimental Protocols for pKa Determination
While this guide focuses on theoretical prediction, experimental determination of pKa is the gold standard for validation. Common experimental methods include:
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
UV-Vis Spectrophotometry: This method is suitable for compounds where the protonated and deprotonated species have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at various pH values.
-
Capillary Electrophoresis: This technique can be used to determine pKa values based on the mobility of the analyte at different pHs.
A detailed protocol for potentiometric titration would involve dissolving a precise amount of this compound in a suitable solvent (e.g., a methanol-water mixture to ensure solubility), followed by titration with a standardized solution of hydrochloric acid or sodium hydroxide (B78521) while recording the pH with a calibrated electrode. The pKa is then determined from the titration curve.
Conclusion
The theoretical calculation of pKa for molecules like this compound is a powerful tool in modern drug discovery. By leveraging a combination of quantum mechanical calculations and machine learning models, researchers can obtain reliable estimates of this critical physicochemical property, thereby accelerating the design and optimization of novel therapeutic agents. The methodologies and workflows outlined in this guide provide a robust framework for approaching the theoretical pKa calculation of this and other complex heterocyclic compounds.
References
Technical Guide: Discovery and Synthesis of 5-Bromo-3-iodo-4-azaindole
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the proposed synthesis of 5-Bromo-3-iodo-4-azaindole, a novel halogenated derivative of 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine). Due to the absence of a documented discovery and first synthesis in publicly available literature, this guide outlines a plausible and scientifically grounded synthetic route based on established methodologies for the regioselective halogenation of azaindole scaffolds.
The 4-azaindole core is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors for the treatment of various diseases.[1][2] The introduction of halogen atoms at specific positions of this scaffold can modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for drug discovery programs.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available starting material, 4-azaindole. The synthesis is designed as a two-step process involving sequential electrophilic halogenation. The pyrrole (B145914) ring of the azaindole is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Consequently, the proposed route prioritizes the iodination at the C3 position, followed by the bromination at the C5 position.
Caption: Proposed two-step synthesis of this compound.
Data Presentation: Reaction Parameters
The following table summarizes the proposed reaction conditions for the synthesis of this compound. These parameters are derived from analogous transformations on related azaindole isomers and may require optimization for this specific substrate.
| Step | Reaction | Starting Material | Reagents | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| 1 | Iodination | 4-Azaindole | N-Iodosuccinimide (NIS) | 1.1 | DMF | 25 | 12 | 80-90 |
| 2 | Bromination | 3-Iodo-4-azaindole | N-Bromosuccinimide (NBS) | 1.1 | H₂SO₄ | 25 | 6 | 70-80 |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.
Step 1: Synthesis of 3-Iodo-4-azaindole
This procedure is adapted from the known methods of electrophilic iodination of azaindole scaffolds.[3][4][5]
-
To a solution of 4-azaindole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction, as indicated by TLC, pour the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-iodo-4-azaindole.
Characterization Data for Starting Material (4-Azaindole):
-
Appearance: Off-white to pale yellow powder[6]
-
¹H NMR (DMSO-d₆): Chemical shifts (ppm) can be found in publicly available spectral data.[9]
Step 2: Synthesis of this compound
The bromination of the pyridine ring of an azaindole is typically performed under acidic conditions.
-
To concentrated sulfuric acid at 0 °C, slowly add 3-iodo-4-azaindole (1.0 eq.).
-
Once the starting material is completely dissolved, add N-bromosuccinimide (NBS, 1.1 eq.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Proposed Experimental Workflow and Biological Evaluation
As this compound is a novel compound, its biological activities are yet to be determined. Azaindole derivatives are frequently investigated as kinase inhibitors. The following workflow outlines a general approach for the initial biological characterization of this compound in the context of kinase inhibitor drug discovery.
Caption: General workflow for the evaluation of a novel azaindole derivative.
Hypothetical Signaling Pathway for Investigation
A common target for azaindole-based inhibitors is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The synthesized compound could be investigated for its ability to inhibit key kinases within this pathway.
References
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. 4-Azaindole CAS#: 272-49-1 [amp.chemicalbook.com]
- 9. 4-Azaindole(272-49-1) 1H NMR spectrum [chemicalbook.com]
Stability and Storage of 5-Bromo-3-iodo-4-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended storage conditions and a systematic approach to evaluating the stability of 5-Bromo-3-iodo-4-azaindole, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this document outlines a robust framework for stability assessment based on general principles for halogenated azaindole derivatives and regulatory guidelines. The guide includes recommended experimental protocols for forced degradation, photostability, and long-term stability studies, along with illustrative data tables and diagrams to aid researchers in establishing appropriate handling and storage procedures to ensure the integrity and purity of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Azaindole scaffolds are privileged structures in numerous biologically active molecules, and their halogenated derivatives serve as versatile building blocks for the synthesis of complex pharmaceutical agents. The purity and stability of such intermediates are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the critical aspects of stability and storage for this compound, providing a scientific basis for its handling and management in a research and development setting.
Recommended Storage Conditions
Based on the available information for structurally related bromo-iodo substituted heterocyclic compounds and general best practices for chemical intermediates, the following storage conditions are recommended for this compound. It is crucial to note that these are general recommendations, and optimal conditions should be confirmed through empirical stability studies.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Refrigerated conditions are often recommended for halogenated heterocyclic compounds to minimize the rate of potential degradation reactions. |
| Light | Protect from light | Many indole (B1671886) and azaindole derivatives are susceptible to photodegradation. Storage in amber vials or in the dark is advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, especially given the presence of the iodo-substituent. |
| Moisture | Store in a dry environment | Hydrolysis can be a potential degradation pathway for halogenated heterocycles. |
Experimental Design for Stability Assessment
A comprehensive stability testing program for this compound should be conducted in accordance with the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products. The following workflow outlines the key studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1][2]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution and maintain at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
-
Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), by a stability-indicating HPLC method.
Illustrative Data from Forced Degradation Studies:
| Stress Condition | % Degradation (Illustrative) | Number of Degradants Detected (Illustrative) |
| 1N HCl, 60°C, 24h | 15.2% | 2 |
| 1N NaOH, RT, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 22.1% | 3 |
| 80°C, 48h (Solid) | 5.3% | 1 |
Photostability Studies
Photostability testing should be conducted according to ICH Q1B guidelines to determine the intrinsic photostability of the compound.[3][4][5]
Experimental Protocol:
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water) in a quartz cuvette.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Analysis: After exposure, compare the samples to the dark controls. Analyze for any changes in physical appearance, and quantify purity and degradation products by HPLC.
Illustrative Photostability Data:
| Sample Type | Exposure Condition | Appearance Change (Illustrative) | % Purity (Illustrative) |
| Solid | Light Exposed | Slight yellowing | 92.5% |
| Solid | Dark Control | No change | 99.8% |
| Solution | Light Exposed | Noticeable yellowing | 85.1% |
| Solution | Dark Control | No change | 99.7% |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of iodo and bromo substituents, along with the azaindole core, suggests susceptibility to hydrolysis, oxidation, and photolytic degradation.
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is crucial for the accurate assessment of purity and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to obtain molecular weight and fragmentation data.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-iodo-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-4-azaindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its dihalogenated nature allows for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl substituents at both the C3 and C5 positions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a regioselective Suzuki coupling. Typically, the more reactive C3-iodo bond can be coupled under milder conditions, leaving the C5-bromo bond intact for a subsequent coupling reaction under more forcing conditions. This application note provides detailed protocols for the selective Suzuki coupling at both positions of this compound.
Selective Suzuki Coupling at the C3-Iodo Position
This protocol outlines the selective Suzuki-Miyaura coupling of various arylboronic acids at the C3-iodo position of this compound. The conditions are optimized for high selectivity and yield, leaving the C5-bromo position available for further functionalization.
Experimental Protocol
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a toluene/ethanol (1:1) mixture, cesium carbonate (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Subsequently, Pd₂(dba)₃ (0.05 equiv) and SPhos (0.05 equiv) are added, and the reaction mixture is heated to 60°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data for C3-Arylation
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 5-Bromo-3-phenyl-4-azaindole | 85 |
| 2 | 4-Methylphenylboronic acid | 5-Bromo-3-(4-methylphenyl)-4-azaindole | 89 |
| 3 | 4-Methoxyphenylboronic acid | 5-Bromo-3-(4-methoxyphenyl)-4-azaindole | 93 |
| 4 | 4-Fluorophenylboronic acid | 5-Bromo-3-(4-fluorophenyl)-4-azaindole | 79 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 5-Bromo-3-(3,5-bis(trifluoromethyl)phenyl)-4-azaindole | 67 |
| 6 | Naphthylboronic acid | 5-Bromo-3-(naphthalen-2-yl)-4-azaindole | 92 |
| 7 | Benzo[d][2][3]dioxol-5-ylboronic acid | 5-Bromo-3-(benzo[d][2][3]dioxol-5-yl)-4-azaindole | 76 |
Suzuki Coupling at the C5-Bromo Position
This protocol is applicable for the Suzuki coupling at the C5-bromo position of either this compound (for a one-pot diarylation after initial C3 coupling) or a 5-bromo-3-substituted-4-azaindole. More forcing conditions are generally required compared to the C3-iodo coupling.
Experimental Protocol
To a solution of the 5-bromo-4-azaindole substrate (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) in 1,4-dioxane/water (4:1), potassium carbonate (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 equiv) is added, and the reaction mixture is heated to 100°C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for C5-Arylation
| Entry | Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High[3] |
| 2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |
| 3 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (Microwave) | Good to Excellent[4] |
| 4 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | DMF | 86-92[5] |
Concluding Remarks
The provided protocols offer a robust framework for the selective and sequential Suzuki-Miyaura coupling on this compound. The choice of catalyst, ligand, base, and reaction temperature is critical for achieving the desired regioselectivity and high yields. These methods are highly valuable for the synthesis of novel 4-azaindole (B1209526) derivatives for applications in drug discovery and materials science. Researchers should note that reaction conditions may require further optimization depending on the specific electronic and steric properties of the chosen boronic acid.
References
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 5-Bromo-3-iodo-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This palladium-catalyzed reaction, typically employing a copper(I) co-catalyst and an amine base, is a cornerstone in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science due to its mild reaction conditions and broad functional group tolerance.[1][2]
This document provides detailed application notes and a protocol for the regioselective Sonogashira coupling of 5-Bromo-3-iodo-4-azaindole. The presence of two different halogen atoms on the azaindole scaffold—iodine and bromine—allows for selective functionalization. The inherent reactivity difference of aryl halides in Sonogashira couplings (I > Br > Cl) enables the preferential reaction at the more labile carbon-iodine (C-I) bond, leaving the carbon-bromine (C-Br) bond intact for subsequent downstream transformations. This regioselectivity is crucial for the strategic construction of polysubstituted azaindole derivatives, which are important scaffolds in medicinal chemistry.
Reaction Principle and Regioselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst initiates the reaction by oxidative addition to the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide species. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.
For a dihalogenated substrate like this compound, the oxidative addition step is highly selective. The C-I bond is significantly more reactive towards palladium(0) than the C-Br bond. This difference in reactivity allows for the precise and regioselective introduction of an alkynyl group at the C-3 position of the 4-azaindole (B1209526) core, while preserving the bromine atom at the C-5 position for further synthetic diversification, such as subsequent Suzuki or Buchwald-Hartwig couplings. A study on the structurally similar 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (7-azaindole) demonstrated successful regioselective Sonogashira coupling at the C-3 position.[3]
Data Presentation
The following table summarizes the results of the regioselective Sonogashira reaction between 5-Bromo-3-iodo-7-azaindole (a close structural analog of 4-azaindole) and various terminal alkynes, as reported in the literature. These results are indicative of the expected outcomes for the 4-azaindole isomer under similar conditions.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | 3-Ethynylpyridine | 5-Bromo-3-(pyridin-3-ylethynyl)-7-azaindole | 24-85 |
| 2 | Phenylacetylene | 5-Bromo-3-(phenylethynyl)-7-azaindole | 55 |
| 3 | 4-Ethynylanisole | 5-Bromo-3-((4-methoxyphenyl)ethynyl)-7-azaindole | 68 |
| 4 | 1-Ethynyl-4-fluorobenzene | 5-Bromo-3-((4-fluorophenyl)ethynyl)-7-azaindole | 72 |
| 5 | 3-Ethynylbenzonitrile | 5-Bromo-3-((3-cyanophenyl)ethynyl)-7-azaindole | 45 |
| 6 | Cyclopropylethynylacetylene | 5-Bromo-3-(cyclopropylethynyl)-7-azaindole | 33 |
| 7 | (Trimethylsilyl)acetylene | 5-Bromo-3-((trimethylsilyl)ethynyl)-7-azaindole | 85 |
Data extracted from the synthesis of 3-alkynyl-5-aryl-7-aza-indoles, which serves as a model for the target reaction.[3]
Experimental Protocols
This protocol is based on established procedures for the regioselective Sonogashira coupling of 5-bromo-3-iodo-7-azaindole.[3]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (0.5-2.5 mol%)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 1.5 mol%).
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. To minimize alkyne homocoupling, a continuous slow stream of argon can be passed through the reaction mixture.[3]
-
-
Solvent and Reagent Addition:
-
Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) via syringe, followed by anhydrous triethylamine (Et₃N).
-
Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature. For the analogous 7-azaindole, the reaction was conducted at 30°C.[3] Depending on the reactivity of the specific alkyne and to ensure complete conversion, the temperature may be adjusted (e.g., room temperature to 60°C).[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble catalyst residues.
-
-
Purification:
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-alkynyl-5-bromo-4-azaindole.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the regioselective Sonogashira coupling.
Catalytic Cycle Diagram
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Utilizing 5-Bromo-3-iodo-4-azaindole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 5-Bromo-3-iodo-4-azaindole scaffold in the development of potent and selective kinase inhibitors. This document outlines the synthetic rationale, key target kinases, structure-activity relationships (SAR), and detailed experimental protocols for biochemical assays.
Introduction
The 4-azaindole (B1209526) core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design. The strategic placement of bromine and iodine atoms on the 5- and 3-positions, respectively, of the 4-azaindole ring system offers versatile handles for chemical modification through various cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of potency and selectivity against a range of kinase targets.
The this compound scaffold serves as a versatile building block for creating libraries of kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective functionalization, enabling the introduction of diverse substituents to probe the different sub-pockets of the kinase active site.
Target Kinases and Signaling Pathways
Derivatives of the 4-azaindole scaffold have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. These include:
-
p21-activated kinase 1 (PAK1): A key regulator of cell motility, survival, and proliferation.[1]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central mediator of the cellular response to stress and inflammation.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion.
The inhibition of these kinases can modulate downstream signaling pathways, impacting cellular processes critical for disease progression.
DOT source for PAK1 Signaling Pathway
Caption: PAK1 signaling pathway and point of inhibition.
DOT source for p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and point of inhibition.
DOT source for c-Met Signaling Pathway
Caption: c-Met signaling pathway and point of inhibition.
Synthesis and Chemical Modification
The this compound scaffold (1) is a key intermediate that can be synthesized and subsequently functionalized to generate a library of kinase inhibitors. A plausible synthetic approach involves the iodination of a 5-bromo-4-azaindole precursor.
DOT source for Synthesis Workflow
Caption: General workflow for synthesis and diversification.
The C3-iodo and C5-bromo positions can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2][3][4][5] This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups to explore the SAR of the kinase inhibitors.
Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activities of representative 4-azaindole derivatives against their target kinases. This data can guide the design of new analogs with improved potency and selectivity.
| Compound ID | Scaffold | R1 (at C3) | R2 (at C5) | Target Kinase | IC50/Ki (nM) | Reference |
| A | 4-Azaindole | 2-aminopyrazole | H | PAK1 | <10 (Ki) | [1] |
| B | 4-Azaindole | 2,4-diaminopyrimidine | H | PAK1 | <10 (Ki) | [1] |
| C | 4-Azaindole | 4-fluorophenyl | 2-pyridinyl | p38 MAPK | Potent (specific value not provided) | [6] |
| D | 4-Azaindole | 2-(4-pyridinyl) | 5-cyano | c-Met | - | [7] |
| E | 4-Azaindole | N-nitrobenzenesulfonyl | H | c-Met | 20 | [8] |
| F | 4-Azaindole | N-nitrobenzenesulfonyl | H | c-Met | 70 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the arylation or heteroarylation at the C3 or C5 position of the this compound scaffold.
-
Reaction Setup: To a microwave vial, add this compound (1 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 equiv.), and a base such as K2CO3 or Cs2CO3 (2-3 equiv.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for the specified time (15-60 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Cross-Coupling
This protocol outlines a general procedure for the alkynylation at the C3 position of the this compound scaffold.
-
Reaction Setup: In a sealed tube, combine this compound (1 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2 (0.05-0.1 equiv.), and a copper(I) co-catalyst such as CuI (0.1-0.2 equiv.).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Degassing: Degas the mixture with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off any solids. Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Biochemical Kinase Assay Protocol (General - ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against target kinases using a luminescent-based assay that measures ADP production.
-
Reagent Preparation: Prepare the kinase buffer, kinase/substrate solution, and ATP solution according to the assay kit manufacturer's instructions. Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
DOT source for Kinase Assay Workflow
Caption: General workflow for a kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven activity of the 4-azaindole core against key oncogenic and inflammatory kinases, makes it an important tool for drug discovery and development professionals. The protocols and data presented herein provide a solid foundation for initiating research programs aimed at exploiting this promising scaffold.
References
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Cross-Coupling of 5-Bromo-3-iodo-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of 5-Bromo-3-iodo-4-azaindole, a versatile building block in medicinal chemistry. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the synthesis of diverse and complex 3,5-disubstituted 4-azaindole (B1209526) derivatives. The protocols outlined below are based on established methodologies for the closely related 7-azaindole (B17877) scaffold and are readily adaptable.[1][2]
The primary strategic advantage of this substrate lies in the higher reactivity of the C-I bond at the C3-position towards palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, allowing for initial functionalization at this site while leaving the C5-bromo position intact for subsequent transformations.
Regioselective Sonogashira Coupling at the C3-Position
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further chemical modifications or can be key pharmacophoric elements. The reaction proceeds selectively at the C3-iodo position.
Experimental Protocol:
A detailed procedure for the Sonogashira coupling of a terminal alkyne to the C3-position of a 5-bromo-3-iodo-azaindole scaffold is provided below.[1][2]
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene, 3-ethynylpyridine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 30°C and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-alkynyl-5-bromo-4-azaindole.
Quantitative Data for Sonogashira Coupling:
The following table summarizes representative yields for the Sonogashira coupling based on reactions performed on the analogous 5-bromo-3-iodo-7-azaindole.[1][2]
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | 3-Ethynylpyridine | 5-Bromo-3-(pyridin-3-ylethynyl)-4-azaindole | 24-85 |
| 2 | Ethynylbenzene | 5-Bromo-3-(phenylethynyl)-4-azaindole | Similar range expected |
| 3 | (Trimethylsilyl)acetylene | 5-Bromo-3-((trimethylsilyl)ethynyl)-4-azaindole | Similar range expected |
Regioselective Suzuki-Miyaura Coupling at the C5-Position
Following the initial Sonogashira coupling, the remaining C5-bromo position can be functionalized via a Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.
Experimental Protocol:
This protocol details the Suzuki-Miyaura coupling at the C5-position of a 3-alkynyl-5-bromo-4-azaindole intermediate.[1][3]
Materials:
-
3-Alkynyl-5-bromo-4-azaindole (from Sonogashira coupling)
-
Arylboronic acid or arylboronic acid pinacol (B44631) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flask under an inert atmosphere, add the 3-alkynyl-5-bromo-4-azaindole (1.0 eq), the arylboronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).
-
Add a 9:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 3-alkynyl-5-aryl-4-azaindole.
Quantitative Data for Suzuki-Miyaura Coupling:
The table below presents representative yields for the Suzuki coupling at the C5-position of a 3-alkynyl-5-bromo-7-azaindole scaffold.[1][3]
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-(pyridin-3-ylethynyl)-4-azaindole | 78 |
| 2 | 3,5-Dimethoxyphenylboronic acid | 5-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-4-azaindole | 72-76 |
| 3 | Phenylboronic acid | 5-Phenyl-3-(pyridin-3-ylethynyl)-4-azaindole | Similar range expected |
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide range of amine nucleophiles. Based on the reactivity trend (C-I > C-Br), the initial amination is expected to occur selectively at the C3-iodo position. Subsequent amination at the C5-bromo position would likely require more forcing conditions.
Experimental Protocol (Predicted for C3-Iodo Position):
This protocol provides a general procedure for the Buchwald-Hartwig amination at the C3-position of this compound, based on standard conditions for related halo-azaindoles.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Argon or Nitrogen gas supply
-
Sealed reaction tube
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (1.5 eq).
-
Add anhydrous 1,4-dioxane or toluene.
-
Seal the tube and heat the reaction mixture at 100-120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 3-amino-5-bromo-4-azaindole.
Predicted Quantitative Data for Buchwald-Hartwig Amination:
Visualizations
References
Application Notes and Protocols: 5-Bromo-3-iodo-4-azaindole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-4-azaindole is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring electrophilic and nucleophilic sites, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of biologically active molecules. Azaindole cores, in general, are considered "privileged structures" as they are bioisosteres of endogenous molecules like purines and can effectively interact with various biological targets.[1][2] This document provides a detailed overview of the applications of a closely related and synthetically accessible analog, 5-bromo-3-iodo-7-azaindole, in the development of potent kinase inhibitors, specifically focusing on Anaplastic Lymphoma Kinase (ALK) inhibitors. The synthetic strategies and biological activities described herein are highly relevant and adaptable for derivatives of this compound.
Application: Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[3] Constitutive activation of ALK due to chromosomal rearrangements or mutations leads to the uncontrolled proliferation and survival of cancer cells through the activation of downstream signaling pathways such as the RAS-MEK-ERK, JAK-STAT, and PI3K-Akt pathways.[4][5] Therefore, the development of small molecule inhibitors targeting the ATP-binding site of ALK is a clinically validated strategy for cancer therapy.
The 7-azaindole (B17877) scaffold has been successfully utilized to develop potent ALK inhibitors. The synthesis of 3,5-disubstituted-7-azaindole derivatives starting from 1-tosyl-3-iodo-5-bromo-7-azaindole has been reported as a successful strategy to identify potent ALK inhibitors active against both wild-type and mutant forms of the enzyme.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative 3,5-disubstituted 7-azaindole derivatives as ALK inhibitors.
| Compound ID | R Group at C3 | R Group at C5 | ALK WT IC50 (nM) | ALK L1196M IC50 (nM) | Aurora A Kinase Inhibition (%) @ 1 µM |
| 1a | 2-Fluorophenyl | 1-Methyl-1H-pyrazol-4-yl | 8.9 | 15.6 | 25 |
| 1b | 3-Fluorophenyl | 1-Methyl-1H-pyrazol-4-yl | 5.6 | 35 | 84 |
| 1c | 4-Fluorophenyl | 1-Methyl-1H-pyrazol-4-yl | 70 | 256.4 | 74 |
| 1d | 2,6-Difluorophenyl | 1-Methyl-1H-pyrazol-4-yl | 3.2 | 8.1 | 15 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 3,5-disubstituted 7-azaindole ALK inhibitors, adapted from reported procedures. This serves as a template for the utilization of this compound in similar synthetic strategies.
General Synthesis Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Sujatha Rajagopalan | Armed Forces Medical College | 6 Publications | 65 Citations | Related Authors [scispace.com]
- 3. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3,5-Disubstituted 4-Azaindoles
Introduction
Azaindoles, also known as pyrrolopyridines, are heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. As bioisosteres of indoles, they possess a unique profile of chemical and biological properties that make them privileged structures in medicinal chemistry.[1][2][3] The functionalization of the azaindole core at various positions allows for the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles.[4][5] This document provides detailed protocols for the synthesis of 3,5-disubstituted 4-azaindoles, starting from the readily accessible building block, 5-Bromo-3-iodo-4-azaindole. The synthetic strategy leverages the differential reactivity of the C-I and C-Br bonds in sequential, regioselective palladium-catalyzed cross-coupling reactions.
Overall Synthetic Workflow
The synthesis of 3,5-disubstituted 4-azaindoles from this compound is achieved through a two-step cross-coupling sequence. The greater reactivity of the carbon-iodine bond allows for selective functionalization at the 3-position, followed by a second cross-coupling reaction at the 5-position.
Caption: General workflow for the synthesis of 3,5-disubstituted 4-azaindoles.
Part 1: Selective Functionalization at the 3-Position
The first step involves a selective cross-coupling reaction at the 3-position, taking advantage of the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This allows for the introduction of a diverse range of substituents using standard palladium-catalyzed reactions such as the Suzuki-Miyaura or Sonogashira coupling.
Protocol 1A: Suzuki-Miyaura Coupling at the 3-Position
This protocol describes the palladium-catalyzed coupling of a boronic acid or ester at the 3-position of the 4-azaindole (B1209526) core.
Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Add a suitable degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 5-Bromo-3-substituted-4-azaindole intermediate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C3
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | MeCN/H₂O | Reflux | 85-95 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 80-90[6] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-90[7] |
Protocol 1B: Sonogashira Coupling at the 3-Position
This protocol allows for the introduction of an alkyne moiety at the 3-position.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.05 eq.).
-
Add a degassed solvent such as DMF or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.2-1.5 eq.) and an amine base, typically triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
-
Stir the reaction at room temperature or heat to 40-60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the 5-Bromo-3-alkynyl-4-azaindole.
Part 2: Functionalization at the 5-Position
With the 3-position functionalized, the remaining C-Br bond at the 5-position can be targeted in a second cross-coupling reaction to complete the synthesis of the 3,5-disubstituted 4-azaindole.
Protocol 2A: Suzuki-Miyaura Coupling at the 5-Position
This protocol is used to introduce an aryl or heteroaryl group at the 5-position of the 5-bromo-3-substituted-4-azaindole intermediate.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine the 5-bromo-3-substituted-4-azaindole intermediate (1.0 eq.), the desired boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., Na₂CO₃, 3.0 eq.).
-
Add a degassed solvent mixture, such as toluene, ethanol, and water.
-
Heat the mixture to reflux (typically 90-110 °C) for several hours until the reaction is complete as indicated by LC-MS analysis.
-
Cool the reaction mixture and perform an aqueous workup by diluting with water and extracting with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the final 3,5-disubstituted-4-azaindole product by column chromatography or recrystallization.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling at C5
| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 5-Bromo-3-aryl-4-azaindole | Pd(PPh₃)₄ | Cs₂CO₃ | EtOH | 100 (MW) | 70-90[7] |
| 5-Bromo-3-alkyl-4-azaindole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 65-85 |
| 5-Bromo-3-alkynyl-4-azaindole | XPhos Pd G3 | K₃PO₄ | t-AmylOH/H₂O | 100 | 70-95 |
Catalytic Cycle Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The protocols outlined provide a robust and versatile strategy for the synthesis of 3,5-disubstituted 4-azaindoles from this compound. The differential reactivity of the halogen substituents allows for a controlled, sequential introduction of various functional groups, making this methodology highly valuable for the generation of compound libraries in drug discovery and medicinal chemistry programs. Researchers should optimize the specific reaction conditions, including catalyst, ligand, base, and solvent, for each unique combination of substrates to achieve maximal yields.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic methods for the synthesis and functionalization of azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Bromo-3-iodo-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective palladium-catalyzed amination of 5-Bromo-3-iodo-4-azaindole, a key transformation for the synthesis of novel 4-azaindole (B1209526) derivatives with potential applications in drug discovery. The Buchwald-Hartwig amination is the reaction of choice for this transformation, offering a versatile and efficient method for the formation of C-N bonds.
Introduction
The 4-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The ability to selectively introduce amine functionalities at various positions on this heterocyclic core is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This compound is a versatile building block that allows for sequential, site-selective functionalization.
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective amination at the 3-position of this compound, leaving the bromo substituent available for subsequent transformations.
Reaction Scheme
The general scheme for the palladium-catalyzed amination of this compound is depicted below, showing the selective amination at the 3-position.
Caption: General scheme for the selective palladium-catalyzed amination at the 3-position of this compound.
Experimental Protocols
The following protocols are based on established procedures for the Buchwald-Hartwig amination of related halo-azaindoles and are expected to be applicable to this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Amination at the 3-Position (C-I Bond)
This protocol is designed for the selective amination at the more reactive 3-iodo position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453)
-
Nitrogen or Argon gas
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Add Cs₂CO₃ (2.0 equiv).
-
Add the desired amine (1.2 equiv).
-
Add anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Seal the tube or vial and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 5-bromo-3-amino-4-azaindole derivative.
Protocol 2: Double Amination (At Both 3- and 5-Positions)
For the synthesis of 3,5-diamino-4-azaindole derivatives, a two-step, one-pot approach or a stepwise approach can be employed. The following protocol outlines a stepwise approach.
Step 1: Amination at the 3-Position
Follow Protocol 1 to synthesize the 5-bromo-3-amino-4-azaindole intermediate and purify it.
Step 2: Amination at the 5-Position
Materials:
-
5-Bromo-3-amino-4-azaindole (from Step 1)
-
Amine (can be the same or different from Step 1)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene (B28343)
-
Nitrogen or Argon gas
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add the 5-bromo-3-amino-4-azaindole (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and SPhos (0.06 equiv).
-
Add NaOt-Bu (2.2 equiv).
-
Add the desired amine (1.5 equiv).
-
Add anhydrous toluene to achieve a final concentration of approximately 0.1 M.
-
Seal the tube or vial and heat the reaction mixture at 110-130 °C with stirring for 18-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3,5-diamino-4-azaindole.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed amination of halo-azaindoles, which can be used as a reference for expected outcomes with this compound.
Table 1: Selective Amination of Dihalo-Heterocycles (Analogous Systems)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-iodo-4-chloropyrrolopyridine | Secondary Amine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.2) | Toluene | 100 | 12 | 85 |
| 2 | 5-bromo-3-chloro-7-azaindole | Morpholine | Pd(OAc)₂ (5) | DavePhos (7.5) | NaOt-Bu (2.0) | Dioxane | 110 | 18 | 78 (at 5-position) |
| 3 | 3,4-dibromopyridine | 4-Toluidine | Pd₂(dba)₃ (2.5) | XPhos (5) | t-BuONa (2.0) | Toluene | 100 | 24 | 82 (at 4-position) |
Table 2: Optimization of Reaction Conditions for Amination of Bromo-Azaindoles (Analogous Systems)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 92 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 120 | 24 | 75 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.2) | THF | 65 | 18 | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed amination of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Logical Relationship of Reaction Components
The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components.
Caption: Interplay of components in selective amination.
Application Notes and Protocols: 5-Bromo-3-iodo-4-azaindole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-4-azaindole is a versatile heterocyclic building block with significant potential in fragment-based drug discovery (FBDD). The 4-azaindole (B1209526) scaffold serves as a bioisostere of indole (B1671886), a common motif in bioactive molecules.[1] The introduction of a nitrogen atom into the indole ring system can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The presence of two distinct halogen atoms, bromine and iodine, at the 5- and 3-positions respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the generation of diverse fragment libraries for screening against a wide range of biological targets, particularly protein kinases.[2][3]
This document provides detailed application notes and protocols for the utilization of this compound as a core scaffold in FBDD campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related, more extensively characterized analog, 5-Bromo-3-iodo-7-azaindole, are presented in Table 1 for comparison.
| Property | This compound | 5-Bromo-3-iodo-7-azaindole |
| CAS Number | 1190319-16-4[4] | 757978-18-0 |
| Molecular Formula | C₇H₄BrIN₂ | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol | 322.93 g/mol |
| Appearance | Off-white to pale yellow solid | Powder |
| Melting Point | Not reported | 234-239 °C |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | Not specified |
Synthesis
A plausible synthetic route to this compound is proposed based on established methods for synthesizing substituted azaindoles, such as the Bartoli indole synthesis. The general workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Application in Fragment-Based Drug Discovery
The FBDD workflow involves identifying low-molecular-weight fragments that bind to a biological target, followed by their optimization into more potent lead compounds.[5][6] this compound is an ideal starting point for generating a fragment library due to its di-halogenated nature, which allows for controlled, stepwise diversification.
Caption: FBDD workflow utilizing this compound.
Experimental Protocols
The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling derivatization at the 3-position first.
Protocol 1: Selective Sonogashira Coupling at the 3-Position
This protocol describes the selective coupling of a terminal alkyne to the 3-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
CuI (copper(I) iodide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add the anhydrous solvent, followed by the amine base (3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Data (Adapted from related compounds):
| Entry | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 | TEA | DMF | 60 | 4 | 85 |
| 2 | Ethynyltrimethylsilane | 5 | DIPEA | THF | RT | 12 | 90 |
| 3 | 1-Hexyne | 5 | TEA | DMF | 50 | 6 | 78 |
Protocol 2: Suzuki-Miyaura Coupling at the 5-Position
This protocol describes the subsequent coupling of a boronic acid or ester to the 5-position of the 3-substituted-5-bromo-4-azaindole.
Materials:
-
3-Substituted-5-bromo-4-azaindole
-
Aryl or heteroaryl boronic acid/ester (e.g., phenylboronic acid)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 3-substituted-5-bromo-4-azaindole (1.0 equiv.), boronic acid/ester (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and base (2.0 equiv.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (Adapted from related compounds):
| Entry | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 2 | 4-Methoxyphenylboronic acid | 5 | Cs₂CO₃ | DME | 85 | 12 | 92 |
| 3 | Pyridine-3-boronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 75 |
Protocol 3: Buchwald-Hartwig Amination at the 5-Position
This protocol describes the introduction of an amine at the 5-position.
Materials:
-
3-Substituted-5-bromo-4-azaindole
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous toluene (B28343) or dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 equiv.) and ligand (0.04 equiv.) to a dry reaction vessel.
-
Add the 3-substituted-5-bromo-4-azaindole (1.0 equiv.), amine (1.2 equiv.), and base (1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Data (Adapted from related compounds):
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 91 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
Application in Kinase Inhibitor Discovery
The 4-azaindole scaffold is a privileged structure in the design of kinase inhibitors as it can mimic the hinge-binding interactions of the native ATP ligand.[7][8] Fragments derived from this compound can be screened against various kinases implicated in diseases such as cancer. A common target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10]
Caption: Inhibition of the PI3K signaling pathway by a 4-azaindole fragment.
Conclusion
This compound represents a highly valuable and versatile building block for fragment-based drug discovery. Its di-halogenated structure provides a platform for the systematic and regioselective synthesis of diverse fragment libraries. The protocols outlined in this document, adapted from established methodologies for related heterocyclic systems, offer a practical guide for researchers to leverage this scaffold in their drug discovery endeavors, particularly in the development of novel kinase inhibitors. The strategic use of this building block can accelerate the hit-to-lead optimization process and contribute to the discovery of new therapeutic agents.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acelybio.com [acelybio.com]
- 5. onenucleus.com [onenucleus.com]
- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Protecting Group Strategies in 5-Bromo-3-iodo-4-azaindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-4-azaindole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The strategic introduction of halogen atoms at specific positions of the 4-azaindole (B1209526) (1H-pyrrolo[3,2-c]pyridine) core is crucial for subsequent cross-coupling reactions to build molecular complexity. However, the inherent reactivity of the azaindole nucleus necessitates a robust protecting group strategy to achieve the desired regioselectivity during halogenation. This document outlines a detailed protocol for the synthesis of this compound, employing a tosyl (Ts) protecting group to direct the sequential iodination and bromination steps.
Protecting Group Strategy
The nitrogen atom of the 4-azaindole pyrrole (B145914) ring requires protection to prevent undesired side reactions and to modulate the electronic properties of the heterocyclic system, thereby directing the regioselectivity of electrophilic substitution. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack to some extent, yet it effectively directs the initial halogenation to the C3 position. Subsequent halogenation can then be directed to the C5 position. The tosyl group is stable under the conditions required for both iodination and bromination and can be removed under mild basic conditions without compromising the integrity of the dihalogenated product.
Synthetic Workflow
The overall synthetic strategy involves four key steps:
-
N-Protection: Protection of the 4-azaindole nitrogen with a tosyl group.
-
C3-Iodination: Regioselective iodination of the N-tosyl-4-azaindole at the C3 position.
-
C5-Bromination: Regioselective bromination of the 3-iodo-N-tosyl-4-azaindole at the C5 position.
-
N-Deprotection: Removal of the tosyl protecting group to yield the final product.
Caption: Synthetic workflow for this compound synthesis.
Data Presentation
| Step | Transformation | Key Reagents | Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | N-Protection | 4-Azaindole, TsCl, NaH | DMF | 0 to rt | 2-4 | 85-95 |
| 2 | C3-Iodination | N-Tosyl-4-azaindole, NIS | CH₃CN | rt | 1-3 | 80-90 |
| 3 | C5-Bromination | 3-Iodo-N-tosyl-4-azaindole, NBS | DMF | rt | 4-6 | 70-80 |
| 4 | N-Deprotection | 5-Bromo-3-iodo-N-tosyl-4-azaindole, Cs₂CO₃ | MeOH/THF | rt | 2-4 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 1-Tosyl-4-azaindole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of 4-azaindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 1-tosyl-4-azaindole.
Step 2: Synthesis of 3-Iodo-1-tosyl-4-azaindole
-
To a solution of 1-tosyl-4-azaindole (1.0 eq) in acetonitrile (B52724) (CH₃CN) under an inert atmosphere, add N-iodosuccinimide (NIS, 1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of 5-Bromo-3-iodo-1-tosyl-4-azaindole
-
To a solution of 3-iodo-1-tosyl-4-azaindole (1.0 eq) in anhydrous DMF under an inert atmosphere, add N-bromosuccinimide (NBS, 1.1 eq) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-iodo-1-tosyl-4-azaindole.
Step 4: Synthesis of this compound
-
To a solution of 5-bromo-3-iodo-1-tosyl-4-azaindole (1.0 eq) in a mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) (e.g., 1:1 v/v), add cesium carbonate (Cs₂CO₃, 3.0 eq) in one portion at room temperature.[2][3]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the final product, this compound.
Mandatory Visualization: Logical Relationships
Caption: Decision-making process for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Vemurafenib Analogues Using Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vemurafenib (B611658) is a potent inhibitor of the BRAF V600E mutated protein kinase, a key driver in a significant percentage of melanomas.[1] The 7-azaindole (B17877) scaffold is a crucial pharmacophore for its kinase inhibition activity.[2][3] Structural modifications to the vemurafenib scaffold offer a promising strategy to enhance therapeutic efficacy, overcome acquired resistance, and improve the side-effect profile of the parent drug.[2][4] This document provides detailed protocols for the synthesis of two classes of vemurafenib analogues derived from a 7-azaindole core: N-acylhydrazone analogues and analogues retaining the core amide structure.
Signaling Pathway Targeted by Vemurafenib Analogues
Vemurafenib and its analogues target the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. In many cancers, a mutation in the BRAF gene, such as the V600E mutation, leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell proliferation and survival. Vemurafenib and its analogues act as competitive inhibitors at the ATP-binding site of the mutated BRAF kinase, thus blocking downstream signaling.[3]
Experimental Protocols
General Synthetic Workflow
The synthesis of vemurafenib analogues from azaindole precursors generally follows a convergent synthesis strategy. Key intermediates are synthesized separately and then coupled in the final steps to generate the target molecules. The specific workflow depends on the class of analogue being synthesized.
Synthesis of N-Acylhydrazone Analogues
This protocol describes the synthesis of a series of vemurafenib analogues where the core amide bond is replaced by an N-acylhydrazone moiety. The synthesis starts with the formylation of 5-bromo-7-azaindole (B68098).[2][5]
Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Intermediate 2)
-
To a solution of 5-bromo-7-azaindole (1 ) (1.0 g, 5.08 mmol) in a 2:1 mixture of acetic acid and water (15 mL), add hexamethylenetetramine (HMTA) (1.42 g, 10.15 mmol).
-
After cooling to room temperature, a precipitate will form.
-
Filter the solid, wash with water, and dry under vacuum to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2 ) as a solid.
Step 2: Synthesis of Hydrazide Intermediates
A variety of hydrazide intermediates can be synthesized from their corresponding carboxylic acids via esterification followed by hydrazinolysis.[4]
-
Esterification: To a solution of the desired carboxylic acid (1.0 equiv) in methanol/toluene, add a catalytic amount of sulfuric acid. Reflux the mixture for 24 hours. After cooling, neutralize the reaction, extract with an organic solvent, and purify to obtain the methyl ester.[4]
-
Hydrazinolysis: To the methyl ester (1.0 equiv) in ethanol, add hydrazine (B178648) hydrate (B1144303) (excess) and reflux for 48 hours.[4] Cool the reaction mixture, and collect the resulting precipitate by filtration to obtain the desired hydrazide.
Step 3: Synthesis of N-Acylhydrazone Analogues
-
Dissolve the desired hydrazide intermediate (1.0 equiv) in ethanol.
-
Add 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2 ) (1.0 equiv) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature for 6 hours.[2][5]
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the final N-acylhydrazone analogue.
Synthesis of Analogues with a Core Amide Structure
This protocol outlines the synthesis of vemurafenib analogues that retain the core amide linkage, which is crucial for interaction with the kinase hinge region. This involves the coupling of a 7-azaindole-3-carboxylic acid with a substituted aniline (B41778).
Step 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 4)
-
To a solution of 5-bromo-7-azaindole (1 ) (1.0 g, 5.08 mmol) and (4-chlorophenyl)boronic acid (3 ) (0.87 g, 5.59 mmol) in dioxane (20 mL), add a solution of potassium carbonate (0.98 g, 7.11 mmol) in water (5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl2·CH2Cl2) (0.21 g, 0.25 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (4 ).
Step 2: Carboxylation of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 5)
This step can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide. A common laboratory-scale method involves Vilsmeier-Haack formylation followed by oxidation.
Step 3: Amide Coupling to Form Vemurafenib Analogues
-
To a solution of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (5 ) (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equiv) or EDC (1.1 equiv) and an additive like HOBt (1.1 equiv).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final vemurafenib analogue.
Data Presentation
Synthetic Yields and Biological Activity of N-Acylhydrazone Analogues
The following table summarizes the reported yields for key synthetic steps and the in vitro biological activity of several N-acylhydrazone analogues of vemurafenib against the A375 human melanoma cell line (BRAF V600E positive).
| Analogue ID | Hydrazide Precursor | Yield of Aldehyde (2) | Yield of N-Acylhydrazone | IC50 (µM) on A375 cells |
| Vemurafenib | - | - | - | 0.47 ± 0.08 |
| RF-86A | 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide | 66%[2][5] | 70-91%[2][5] | 0.52 ± 0.12 |
| RF-87A | 4-methylpiperazine-1-carbohydrazide | 66%[2][5] | 70-91%[2][5] | 1.89 ± 0.25 |
| RF-94A | 4-(pyridin-4-yl)morpholine-2-carbohydrazide | 66%[2][5] | 70-91%[2][5] | > 10 |
| RF-94B | 4-(pyridin-2-yl)piperazine-1-carbohydrazide | 66%[2][5] | 70-91%[2][5] | 2.15 ± 0.31 |
| RF-96B | 4-morpholinopiperidine-1-carbohydrazide | 66%[2][5] | 70-91%[2][5] | 1.68 ± 0.22 |
*Yields and IC50 values are based on the cited literature.[2][5] The yield for N-acylhydrazone formation is reported as a range for the series of analogues.
Characterization Data
The synthesized analogues should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized molecules, confirming their elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compounds.
Conclusion
The synthetic protocols outlined in this document provide a framework for the development of novel vemurafenib analogues based on the 7-azaindole scaffold. By modifying the side chains and the linker connecting to the azaindole core, researchers can explore the structure-activity relationship and develop new compounds with improved pharmacological properties. The provided data on N-acylhydrazone analogues demonstrates the potential of this approach to generate compounds with significant anti-proliferative activity. Further synthesis and evaluation of analogues retaining the core amide structure are warranted to identify next-generation BRAF inhibitors.
References
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. – Ingentium Magazine [magazine.ingentium.com]
Application Notes and Protocols for Sequential Cross-Coupling on Dihaloazaindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the sequential functionalization of dihaloazaindoles, a critical scaffold in medicinal chemistry. The protocols focus on achieving regioselective C-C and C-N bond formation through sequential palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of substituted azaindole derivatives.
Introduction
Azaindoles are privileged heterocyclic motifs found in numerous biologically active compounds and pharmaceuticals. The ability to selectively introduce different substituents at various positions on the azaindole core is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Dihaloazaindoles serve as versatile building blocks for this purpose, allowing for stepwise or sequential cross-coupling reactions to introduce a variety of functionalities. This document outlines a general procedure for a one-pot sequential Suzuki-Miyaura cross-coupling reaction and provides a template for a stepwise sequence involving Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The key to sequential cross-coupling on dihaloazaindoles lies in the differential reactivity of the carbon-halogen bonds. Typically, the reactivity follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective coupling at the more reactive position under milder conditions, followed by a second coupling at the less reactive position under more forcing conditions.
Experimental Workflow
The general workflow for the sequential cross-coupling on a dihaloazaindole is depicted below. This process involves the initial preparation of the dihaloazaindole substrate, followed by the first and second cross-coupling reactions, and concluding with product purification and characterization.
Caption: General workflow for sequential cross-coupling on dihaloazaindoles.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-iodo-7-azaindole
This protocol is adapted from a procedure for the synthesis of C3,C6-diaryl 7-azaindoles and is a powerful method for rapidly generating diverse analogs.[1]
Materials:
-
6-Chloro-3-iodo-N-protected-7-azaindole
-
Arylboronic acid (for C3-position)
-
Arylboronic acid (for C6-position)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
First Suzuki-Miyaura Coupling (C3-Arylation):
-
To a dried reaction vessel under an inert atmosphere, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), the first arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.1 equiv).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Second Suzuki-Miyaura Coupling (C6-Arylation) in the Same Pot:
-
To the reaction mixture from the first step, add the second arylboronic acid (1.5 equiv), additional K₃PO₄ (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.2 equiv).[1]
-
Increase the reaction temperature to 110 °C.
-
Continue stirring and monitor the reaction progress by TLC or LC-MS until the monosubstituted intermediate is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired C3,C6-diaryl-7-azaindole.
-
Quantitative Data for One-Pot Sequential Suzuki-Miyaura Coupling:
| Entry | C3-Arylboronic Acid | C6-Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 88 |
| 2 | Phenylboronic acid | 4-Methylphenylboronic acid | 87 |
| 3 | Phenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid | 53 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxyphenylboronic acid | 66 |
Data adapted from a study on 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.[1]
Protocol 2: Stepwise Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
This protocol provides a general framework for introducing an aryl group at one position and an amino group at another, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules. The choice of which coupling to perform first will depend on the specific dihaloazaindole and the desired final product.
Step 1: Suzuki-Miyaura Coupling
Materials:
-
Dihaloazaindole (e.g., 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine)
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or other suitable Pd catalyst/ligand system
-
Na₂CO₃ (Sodium carbonate) or other suitable base
-
DME (1,2-Dimethoxyethane) or other suitable solvent
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
Follow a standard Suzuki-Miyaura coupling procedure, similar to Step 1 in Protocol 1, but with the appropriate catalyst, base, and solvent for the specific dihaloazaindole. The reaction is typically run until the starting dihaloazaindole is consumed, yielding the mono-arylated, mono-halogenated azaindole.
-
After work-up, the intermediate product should be purified by column chromatography to ensure high purity for the subsequent step.
Step 2: Buchwald-Hartwig Amination
Materials:
-
Mono-arylated, mono-halogenated azaindole from Step 1
-
Amine (primary or secondary)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable ligand
-
NaOtBu (Sodium tert-butoxide) or Cs₂CO₃
-
Toluene (B28343) or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the mono-arylated, mono-halogenated azaindole (1.0 equiv), the amine (1.2-1.5 equiv), NaOtBu or Cs₂CO₃ (1.4-2.0 equiv), Pd₂(dba)₃ (0.02-0.05 equiv), and XPhos (0.04-0.1 equiv).
-
Add anhydrous toluene or 1,4-dioxane.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the final product by flash column chromatography.
Quantitative Data for Stepwise Sequential Couplings (Illustrative):
The following table provides illustrative yields for sequential couplings on dihalopyridines, which can serve as a reference for optimizing reactions on dihaloazaindoles.
| Dihalopyridine Substrate | First Coupling (Yield %) | Second Coupling (Yield %) |
| 2,5-Dibromopyridine | Suzuki with Phenylboronic acid (~85%) | Buchwald-Hartwig with Morpholine (~90%) |
| 2-Chloro-5-iodopyridine | Suzuki with 4-Tolylboronic acid at C5 (~92%) | Buchwald-Hartwig with Aniline at C2 (~78%) |
Logical Relationship Diagram for Regioselectivity
The success of sequential cross-coupling hinges on the regioselective functionalization of the dihaloazaindole. The following diagram illustrates the decision-making process based on the relative reactivity of the halogen substituents.
Caption: Decision tree for regioselective sequential cross-coupling.
Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for the sequential functionalization of dihaloazaindoles. Researchers should note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different azaindole isomers and coupling partners. Careful monitoring of reaction progress is essential to achieve high yields and selectivity. These methods open the door to the systematic exploration of the chemical space around the azaindole core, facilitating the discovery of novel compounds with potential therapeutic applications.
References
Application Notes and Protocols for 5-Bromo-3-iodo-4-azaindole in Materials Science
Introduction
5-Bromo-3-iodo-4-azaindole is a halogenated heterocyclic compound featuring a pyrrolopyridine core. While its primary documented applications are in medicinal chemistry as a versatile scaffold for synthesizing kinase inhibitors, its unique electronic structure and the presence of two distinct, orthogonally reactive halogen atoms (bromine and iodine) make it a highly promising building block for advanced materials. The azaindole moiety, a bioisostere of indole, possesses intriguing photophysical properties, and its derivatives are gaining attention in the field of organic electronics.[1][2][3]
This document outlines potential applications and detailed experimental protocols for utilizing this compound in materials science, particularly in the development of organic semiconductors for various electronic devices. The protocols and applications described are based on established synthetic methodologies and the known properties of related azaindole derivatives.[4][5]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes and predicting the behavior of the resulting materials.
| Property | Value | Reference |
| CAS Number | 1190319-16-4 | [1] |
| Molecular Formula | C₇H₄BrIN₂ | [1] |
| Molecular Weight | 322.93 g/mol | [1] |
| Appearance | Solid | - |
| Key Structural Features | 4-azaindole (B1209526) core, C5-Bromo substituent, C3-Iodo substituent | [1] |
Potential Applications in Materials Science
The strategic placement of bromo and iodo groups on the 4-azaindole core allows for selective, sequential functionalization through well-established metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][3] This synthetic versatility enables the creation of a wide array of novel organic materials with tailored electronic and photophysical properties.
Organic Light-Emitting Diodes (OLEDs)
The 7-azaindole (B17877) scaffold, a close isomer of 4-azaindole, has been successfully utilized in developing blue-emitting materials for OLEDs.[5] The 4-azaindole core, being a π-conjugated heterocyclic system, can also serve as a luminophore. By attaching electron-donating and electron-accepting groups at the C3 and C5 positions, it is possible to create donor-acceptor (D-A) type molecules with high photoluminescence quantum yields and tunable emission colors.
-
As an Emissive Layer (EML) Material: Functionalized this compound can be engineered to be a highly efficient emitter, particularly in the blue region of the spectrum, which is crucial for full-color displays.
-
As a Host Material: The rigid, planar structure of the azaindole core can be extended to create wide bandgap host materials for phosphorescent OLEDs (PhOLEDs).
-
As a Charge-Transporting Material: Modification of the azaindole core can also yield materials with high charge carrier mobility, suitable for use in hole-transporting layers (HTLs) or electron-transporting layers (ETLs).
Organic Field-Effect Transistors (OFETs)
The development of high-performance organic semiconductors is central to advancing OFET technology. The planar structure of the azaindole nucleus is conducive to forming ordered molecular packing in the solid state through π-π stacking, which is essential for efficient charge transport.[6]
-
Active Channel Material: By synthesizing extended, conjugated molecules or polymers based on the 4-azaindole unit, it is possible to create materials that can function as the active semiconductor in either p-type or n-type OFETs. The halogen substituents provide handles to attach solubilizing groups, improving processability without disrupting the conductive pathways.
Organic Photovoltaics (OPVs)
In OPV devices, the active layer consists of a blend of electron-donating and electron-accepting materials. The tunable electronic properties of functionalized azaindoles make them suitable candidates for either role.
-
Electron Donor or Acceptor: Depending on the nature of the substituents introduced at the bromo and iodo positions, the resulting 4-azaindole derivative can be designed to have appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to function as either a donor or an acceptor material in a bulk heterojunction solar cell.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of functionalized materials starting from this compound.
Protocol 1: Synthesis of a Donor-Acceptor Molecule for OLEDs via Sequential Cross-Coupling
This protocol describes a two-step, one-pot sequential Sonogashira and Suzuki cross-coupling reaction. The higher reactivity of the C-I bond allows for selective reaction first, followed by reaction at the C-Br bond.
Objective: To synthesize a D-A type molecule where an electron-donating group is attached at the C3 position and an electron-accepting group at the C5 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., 4-ethynyl-N,N-diphenylaniline - a donor)
-
Arylboronic acid or ester (e.g., 4-(dicyanomethyl)phenylboronic acid - an acceptor)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
K₂CO₃ (Potassium carbonate)
-
Toluene (B28343), DMF (N,N-Dimethylformamide), and water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Sonogashira Coupling (at C3-I position):
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).
-
Add degassed toluene (15 mL) and DMF (5 mL) to the flask, followed by triethylamine (B128534) (3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature. The intermediate product, 5-Bromo-3-(alkynyl)-4-azaindole, is used directly in the next step.
-
-
Suzuki Coupling (at C5-Br position):
-
To the same reaction flask, add the arylboronic acid (1.5 mmol).
-
Add an aqueous solution of K₂CO₃ (2 M, 3.0 mL).
-
Add an additional portion of Pd(PPh₃)₄ (0.03 mmol).
-
Heat the mixture to 100°C and stir for 24 hours under argon.
-
After cooling, dilute the mixture with ethyl acetate (B1210297) (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final donor-acceptor molecule.
-
Protocol 2: Electropolymerization of a Functionalized 4-Azaindole Monomer
Objective: To form a conductive polymer film on an electrode surface from a monomer synthesized from this compound.
Prerequisite: Synthesis of a polymerizable monomer, for example, 3,5-di(thiophen-2-yl)-4-azaindole, via a double Suzuki coupling reaction on this compound with 2-thienylboronic acid.
Materials:
-
3,5-di(thiophen-2-yl)-4-azaindole monomer
-
Acetonitrile (B52724) (anhydrous, HPLC grade)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable supporting electrolyte
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Potentiostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the synthesized monomer (5 mM) and the supporting electrolyte (0.1 M TBAP) in anhydrous acetonitrile.
-
Purge with Inert Gas: Deoxygenate the solution by bubbling with argon for at least 20 minutes.
-
Electrochemical Setup: Assemble the three-electrode cell with the polished glassy carbon working electrode.
-
Polymerization:
-
Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to an oxidation potential sufficient to polymerize the monomer (e.g., +1.5 V vs. Ag/AgCl) for several cycles.
-
A polymer film will gradually deposit on the working electrode surface, indicated by an increase in the redox wave currents with each cycle.
-
Alternatively, use potentiostatic or galvanostatic methods to grow the film.
-
-
Characterization:
-
After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Characterize the polymer film using techniques such as CV in a monomer-free electrolyte solution, UV-Vis spectroscopy, and atomic force microscopy (AFM).
-
Visualization of Workflows and Relationships
Performance of Related Azaindole-Based Materials
Direct performance data for materials derived from this compound is not yet available in the literature. However, data from other functionalized azaindole derivatives can provide a benchmark for expected performance.
| Compound Type | Application | Key Performance Metric | Value |
| 7-Azaindole Derivative | OLED Emitter | Emission Wavelength (λₑₘ) | 450 - 480 nm (Blue) |
| 7-Azaindole Derivative | OLED Emitter | Photoluminescence Quantum Yield (Φ) | > 60% in solution |
| Donor-Acceptor Azaindole | Crystal Waveguide | Optical Loss Coefficient | As low as 4.8 dB mm⁻¹ |
| Self-Assembled Azaindole | Random Lasing | Lasing Threshold | ~3.17 mJ cm⁻² |
Note: Data compiled from studies on various 7-azaindole derivatives.[4]
Conclusion
This compound represents a highly valuable, yet underexplored, building block for materials science. Its capacity for selective, sequential functionalization opens a vast chemical space for the design of novel organic semiconductors. The protocols and potential applications outlined here provide a foundational framework for researchers to explore the use of this compound in high-performance electronic devices such as OLEDs, OFETs, and OPVs. Future research should focus on the synthesis and characterization of new materials derived from this scaffold to fully assess its potential in organic electronics.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-3-iodo-4-azaindole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield for 5-Bromo-3-iodo-4-azaindole.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Suzuki coupling reaction with this compound. What are the common causes?
Low yields in Suzuki coupling reactions are a common issue and can typically be traced back to one or more of the following factors:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or could be decomposing. This can be due to inefficient in-situ reduction of a Pd(II) precatalyst or deactivation by oxygen.[1] Catalyst degradation into palladium black is a visual indicator of this issue.[2]
-
Sub-optimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific substrate.[1]
-
Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or impurities in the starting materials can inhibit the catalyst.[1][3]
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst and phosphine (B1218219) ligands, leading to deactivation and an increase in side reactions like homocoupling.[3]
-
Inadequate Mixing: Poor stirring can lead to localized high concentrations of reagents, which may contribute to catalyst decomposition.[3]
Q2: Which halogen is expected to react first in this compound?
In dihalogenated substrates, the reactivity in Suzuki coupling generally follows the order I > Br > Cl. Therefore, for this compound, the iodine at the C3 position is expected to be significantly more reactive and undergo selective Suzuki coupling before the bromine at the C5 position.[4]
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction. To minimize it, consider the following:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can promote homocoupling.[1] This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species that may promote homocoupling.[1]
-
Optimize Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling. Screening different conditions may be necessary to find those that favor the desired cross-coupling.[1]
Q4: My boronic acid seems to be degrading. What can I do to prevent this?
Boronic acids can be susceptible to degradation, particularly protodeboronation.[3] To mitigate this:
-
Use Fresh Reagents: Use freshly purchased or recrystallized boronic acids.
-
Consider Boronic Esters: More stable derivatives like pinacol (B44631) esters can be used, which slowly release the boronic acid under the reaction conditions.[2]
-
Minimize Water Content: While some water can be beneficial, excessive amounts can promote protodeboronation. Ensure your solvent has the appropriate water content if anhydrous conditions are not being used.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is one of the most frequent problems encountered. The following workflow can help diagnose and resolve the issue.
References
Technical Support Center: Synthesis of Substituted 4-Azaindoles
Welcome to the technical support center for the synthesis of substituted 4-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of substituted 4-azaindoles, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low yields in my 4-azaindole (B1209526) synthesis?
Answer:
Low yields in 4-azaindole synthesis are a common challenge and can stem from several factors, often related to the inherent electronic properties of the azaindole core and the specific synthetic route employed.
-
Electron-Deficient Pyridine (B92270) Ring: The pyridine moiety in the 4-azaindole scaffold is electron-deficient, which can deactivate the ring towards electrophilic substitution, a key step in many classical indole (B1671886) syntheses. This can lead to sluggish reactions and the formation of side products.[1][2]
-
Harsh Reaction Conditions: Some traditional methods, like the Fischer indole synthesis, require harsh acidic conditions, which can lead to the decomposition of starting materials or the desired product, ultimately reducing the overall yield.[3]
-
Side Reactions: Depending on the chosen synthetic route, various side reactions can compete with the desired transformation. For instance, in the Leimgruber-Batcho synthesis, reduction of the enamine double bond can occur, leading to undesired byproducts.[4]
-
Incomplete Conversion: Reactions may not go to completion due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or catalyst loading.
-
Product Instability and Purification Issues: Substituted 4-azaindoles can sometimes be unstable under purification conditions (e.g., on silica (B1680970) gel). Product loss during workup and purification steps is a frequent contributor to low isolated yields.
Troubleshooting Workflow for Low Yields
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
purification of crude 5-Bromo-3-iodo-4-azaindole by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Bromo-3-iodo-4-azaindole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for the purification of this compound by column chromatography?
A good starting point for the purification of this compound is to use silica (B1680970) gel as the stationary phase and a solvent system of hexane (B92381) and ethyl acetate (B1210297).[1] The optimal polarity of the mobile phase should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the desired compound.[1] Given the presence of the azaindole core, which can be basic, peak tailing might be observed.[1]
Q2: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
If this compound does not move from the baseline, the solvent system is likely not polar enough. You can try adding a more polar solvent like methanol (B129727) to your mobile phase in small increments (e.g., 1-5%).[1] Alternatively, for very polar compounds, a reverse-phase column chromatography approach could be considered.[1]
Q3: The purified fractions show signs of product degradation. What could be the cause?
Halogenated and nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[2] It is advisable to check the stability of your compound on silica gel using a 2D TLC test.[3] If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1][2]
Q4: How can I visualize the compound on a TLC plate and in the collected fractions if it is colorless?
Most indole (B1671886) derivatives, including this compound, are UV-active due to their aromatic structure. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm).[1] For collected fractions, a UV-Vis spectrophotometer can be used to detect the presence of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation / Co-elution of Impurities | The polarity of the mobile phase is not optimized. | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol) to find the optimal separation window. A shallow gradient elution during column chromatography can also improve separation. |
| The column is overloaded with the crude sample. | Use a proper ratio of crude material to silica gel, generally between 1:30 to 1:100 by weight. | |
| Peak Tailing | The basic nitrogen of the azaindole moiety is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[1] | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Compound Stuck on the Column / Low Recovery | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane) may be necessary to recover the material.[1] |
| The compound has degraded on the column. | Test for compound stability on silica gel.[3] If unstable, use deactivated silica gel or an alternative stationary phase like neutral or basic alumina.[2] | |
| Irregular Bands / Channeling in the Column | The column was not packed properly, leading to cracks or air bubbles in the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Adding a layer of sand on top of the silica bed can help prevent disturbance when adding the eluent.[4] |
Experimental Protocols
Note: The following protocol is a general guideline based on the purification of structurally similar halo-azaindole compounds. Optimization will be necessary for your specific crude material.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase Screening: Start with a mixture of hexane and ethyl acetate (e.g., 80:20, 70:30, 50:50). The goal is to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Visualization: Use a UV lamp (254 nm).
2. Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh). If compound instability is suspected, use silica gel deactivated with triethylamine.
-
Column Packing: Pack the column using a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). For poorly soluble compounds, a dry loading technique is recommended.[1]
-
Elution: Begin with the mobile phase determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical chromatographic parameters for compounds structurally related to this compound. These values should be used as a starting point for optimization.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Approximate Rf Value |
| 5-Bromo-7-azaindole | Reverse-phase silica | Acetonitrile/Water/Phosphoric Acid | Not applicable |
| Halogenated Indoles (general) | Silica Gel | Hexane/Ethyl Acetate (varying ratios) | 0.2 - 0.5 |
| Iodoaziridines | Basic Alumina | Hexane/Ethyl Acetate (gradient) | Not specified |
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
References
minimizing side products in the iodination of 5-bromo-4-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the iodination of 5-bromo-4-azaindole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodination of 5-bromo-4-azaindole, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | 1. Iodinating agent is not active enough: Molecular iodine (I₂) may require an activating agent to enhance its electrophilicity. 2. Insufficient reaction temperature: The reaction may require gentle heating to proceed at a reasonable rate. 3. Poor solubility of starting material: 5-bromo-4-azaindole may not be fully dissolved in the chosen solvent. | 1. If using I₂, add an oxidizing agent (e.g., H₂O₂, silver salts) or use a more reactive iodinating reagent like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). 2. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC. Be cautious, as excessive heat can lead to side product formation. 3. Choose a solvent in which the starting material has better solubility, such as DMF or acetonitrile. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-iodination (di-iodination): The mono-iodinated product can undergo a second iodination, a common issue with activated heterocyclic systems. 2. Incorrect regioselectivity: While the C3 position is generally favored for electrophilic attack on azaindoles, substitution at other positions can occur depending on the reaction conditions and the directing effects of the bromo substituent and the pyridine (B92270) nitrogen. | 1. Control stoichiometry: Use a strict 1:1 molar ratio of the iodinating agent to the 5-bromo-4-azaindole. Adding the iodinating agent portion-wise can also help. Monitor reaction time: Closely follow the reaction's progress using TLC and quench the reaction as soon as the starting material is consumed. Choice of reagent: A less reactive iodinating agent or milder reaction conditions may favor mono-iodination. 2. Optimize reaction conditions: Vary the solvent, temperature, and iodinating agent to improve regioselectivity. For instance, NIS in DMF at room temperature is a common starting point for selective iodination of heterocycles. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material and side products: Close-running spots on TLC can make chromatographic separation challenging. 2. Byproducts from the iodinating agent: For example, using NIS generates succinimide, which needs to be removed. | 1. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. Chromatography optimization: Use a high-resolution silica (B1680970) gel for column chromatography and experiment with different solvent systems to achieve better separation. 2. Aqueous workup: Succinimide can often be removed by washing the crude product with water, as it has some water solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for iodination on the 5-bromo-4-azaindole ring?
A1: For electrophilic aromatic substitution on the azaindole core, the C3 position is generally the most electron-rich and sterically accessible, making it the most probable site for iodination. The bromo substituent at C5 and the electron-withdrawing nature of the pyridine nitrogen can influence this, but C3 remains the favored position.
Q2: Which iodinating agent is recommended for the selective mono-iodination of 5-bromo-4-azaindole?
A2: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the selective iodination of heterocyclic compounds under mild conditions, which helps in minimizing side reactions.[1] For substrates that are less reactive or to potentially improve selectivity, 1,3-diiodo-5,5-dimethylhydantoin (DIH) can be considered as it is reported to have higher reactivity and selectivity in some cases.[2]
Q3: How can I monitor the progress of the iodination reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) should be used to distinguish the starting material, the desired mono-iodinated product, and any potential di-iodinated side products. It is crucial to stop the reaction once the starting material has been consumed to prevent the formation of di-iodinated species.[3]
Q4: What are the common side products in the iodination of 5-bromo-4-azaindole?
A4: The most common side product is the di-iodinated species, where a second iodine atom is added to the mono-iodinated product. The formation of other regioisomers, although generally less favored, is also a possibility.
Q5: What are the recommended safety precautions when handling iodinating agents?
A5: Iodinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors.
Quantitative Data Summary
| Iodinating Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 5-bromo-3-iodo-4-azaindole (%) | Key Side Products (%) |
| I₂ / H₂O₂ | 1.1 | Methanol | 25 | 12 | 45 | Di-iodinated (15%), Unreacted SM (20%) |
| NIS | 1.05 | DMF | 25 | 4 | 75 | Di-iodinated (10%), Succinimide |
| NIS | 1.05 | Acetonitrile | 50 | 2 | 70 | Di-iodinated (18%) |
| ICl | 1.1 | CH₂Cl₂ | 0 to 25 | 6 | 60 | Di-iodinated (25%) |
| DIH | 1.05 | Acetonitrile | 25 | 3 | 80 | Di-iodinated (5%), Dimethylhydantoin |
Experimental Protocols
Key Experiment: Selective Mono-iodination using N-Iodosuccinimide (NIS)
Objective: To achieve selective mono-iodination of 5-bromo-4-azaindole at the C3 position.
Materials:
-
5-bromo-4-azaindole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-bromo-4-azaindole in a suitable amount of DMF.
-
Addition of NIS: To the stirred solution, add 1.05 equivalents of NIS portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes.
-
Quenching: Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Visualizations
Caption: Reaction pathway for the iodination of 5-bromo-4-azaindole.
Caption: Troubleshooting workflow for the iodination of 5-bromo-4-azaindole.
References
Technical Support Center: Improving Solubility of Azaindole Intermediates for Reaction Scale-Up
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing solubility challenges with azaindole intermediates during reaction scale-up.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experiments.
Category 1: Poor Initial Solubility
Question: My azaindole intermediate is poorly soluble in the chosen reaction solvent, even at room temperature. What are my initial steps?
Answer: When an azaindole intermediate exhibits poor initial solubility, a systematic approach is recommended.
-
Purity Check: First, ensure the purity of your intermediate. Impurities can sometimes significantly reduce solubility.
-
Gentle Heating: Carefully heat the mixture. Many compounds show a significant increase in solubility with temperature. However, be mindful of the thermal stability of your reactants and reagents.
-
Agitation: Employ vigorous stirring or sonication. An ultrasonic bath can help break down solid agglomerates and improve the rate of dissolution.
-
Solvent Screening: If the above steps are insufficient, a different solvent system is likely necessary. It is advisable to perform a small-scale solvent screening to identify a more suitable medium for your reaction.
Question: I am performing a Suzuki-Miyaura coupling with a bromo-azaindole intermediate, and it has very low solubility in common solvents like toluene (B28343) or dioxane. What can I do?
Answer: This is a common challenge. The polarity and hydrogen bonding capabilities of the azaindole ring system can lead to poor solubility in less polar aprotic solvents typically used for cross-coupling reactions.
-
Co-solvent Addition: Introduce a more polar, aprotic co-solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Start with a small percentage (e.g., 10-20% v/v) and gradually increase it until the intermediate dissolves. Be aware that the co-solvent can affect the reaction kinetics and catalyst stability.
-
Temperature Increase: As with the general case, increasing the reaction temperature can significantly improve solubility. Ensure your catalyst and other reagents are stable at the higher temperature.
-
Ligand and Base Selection: The choice of ligand and base can also influence the solubility of the reaction components. Some ligand-palladium complexes and inorganic bases are more soluble in specific solvent mixtures.
Category 2: Precipitation During Reaction
Question: My reaction starts as a homogeneous solution, but my product or intermediate precipitates out as the reaction progresses. Why is this happening and how can I prevent it?
Answer: Precipitation during a reaction is often due to a change in the composition of the reaction mixture or the formation of a product that is less soluble than the starting materials in the chosen solvent system.
-
Product Insolubility: The newly formed product may be less soluble than the reactants. If this is the case, you may need to add a co-solvent that can solubilize both the starting materials and the product.
-
Change in Polarity: As the reaction proceeds, the overall polarity of the mixture can change, leading to the precipitation of one of the components.
-
Temperature Effects: If the reaction is exothermic, the initial temperature increase may keep everything in solution. As the reaction rate slows and the mixture cools, solubility may decrease. Maintaining a constant, elevated temperature can prevent precipitation.
-
Scale-up Effects: On a larger scale, mixing and heat transfer are less efficient. This can create localized areas of high concentration, leading to nucleation and precipitation. Ensure vigorous stirring and adequate temperature control during scale-up.
Question: In my palladium-catalyzed reaction, a black precipitate forms, and the reaction stalls. What is this, and how is it related to solubility?
Answer: The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of the palladium catalyst.[1][2] This indicates catalyst decomposition and can be exacerbated by solubility issues.
-
Ligand Dissociation: If the active catalyst complex is not sufficiently soluble, the protective ligand can dissociate, leading to the aggregation of palladium atoms.
-
Localized High Concentrations: Poor solubility of a reactant can lead to high local concentrations when it is added, which can shock the catalyst and cause it to crash out.
-
Troubleshooting:
-
Improve Ligand/Catalyst Solubility: Ensure your chosen ligand and palladium precatalyst are soluble in the reaction medium.
-
Better Mixing: Improve agitation to prevent localized high concentrations.
-
Slow Addition: Add reagents slowly to the reaction mixture, especially if they have limited solubility.
-
II. Data Presentation: Solubility of Azaindole Intermediates
The following tables summarize quantitative solubility data for key azaindole intermediates in various organic solvents.
Table 1: Solubility of 7-Azaindole in Pure Solvents at Different Temperatures (mole fraction, 10³x) [3]
| Temperature (K) | THF | Acetone | Methanol | Isopropanol | Ethyl Acetate | Ethanol | Acetonitrile | n-Hexane |
| 278.15 | 165.3 | 118.9 | 89.5 | 70.1 | 68.9 | 62.3 | 40.1 | 1.2 |
| 283.15 | 185.1 | 134.5 | 100.2 | 78.9 | 77.5 | 70.1 | 45.3 | 1.5 |
| 288.15 | 207.2 | 151.8 | 112.1 | 88.6 | 87.1 | 78.8 | 51.2 | 1.8 |
| 293.15 | 231.9 | 171.1 | 125.3 | 99.4 | 97.9 | 88.5 | 57.8 | 2.2 |
| 298.15 | 259.5 | 192.5 | 139.9 | 111.3 | 109.8 | 99.3 | 65.1 | 2.6 |
| 303.15 | 290.4 | 216.3 | 156.1 | 124.5 | 123.1 | 111.2 | 73.2 | 3.1 |
| 308.15 | 324.9 | 242.7 | 174.1 | 139.1 | 137.9 | 124.3 | 82.1 | 3.7 |
| 313.15 | 363.5 | 272.1 | 194.1 | 155.3 | 154.4 | 138.7 | 91.9 | 4.4 |
| 318.15 | 406.6 | 304.7 | 216.3 | 173.2 | 172.8 | 154.6 | 102.7 | 5.2 |
| 323.15 | 454.8 | 340.9 | 240.9 | 193.1 | 193.3 | 172.1 | 114.6 | 6.1 |
Table 2: Solubility of 5-Bromo-7-azaindole (B68098) in Pure Solvents at Different Temperatures (mole fraction, 10³x) [4]
| Temperature (K) | Dichloromethane | Ethyl Acetate | Methanol | Ethanol | Isopropanol | Acetonitrile | n-Hexane |
| 278.15 | 18.9 | 14.2 | 11.5 | 7.8 | 5.1 | 4.5 | 0.04 |
| 283.15 | 21.7 | 16.5 | 13.4 | 9.2 | 6.1 | 5.3 | 0.05 |
| 288.15 | 24.9 | 19.1 | 15.6 | 10.8 | 7.2 | 6.2 | 0.06 |
| 293.15 | 28.6 | 22.1 | 18.1 | 12.6 | 8.5 | 7.3 | 0.07 |
| 298.15 | 32.8 | 25.5 | 20.9 | 14.7 | 10.0 | 8.6 | 0.09 |
| 303.15 | 37.6 | 29.4 | 24.1 | 17.1 | 11.7 | 10.1 | 0.11 |
| 308.15 | 43.1 | 33.9 | 27.8 | 19.9 | 13.7 | 11.8 | 0.13 |
| 313.15 | 49.4 | 39.0 | 32.0 | 23.1 | 16.0 | 13.8 | 0.16 |
| 318.15 | 56.6 | 44.8 | 36.8 | 26.7 | 18.7 | 16.1 | 0.19 |
| 323.15 | 64.8 | 51.5 | 42.3 | 30.8 | 21.7 | 18.7 | 0.23 |
Table 3: General Solubility of Other Substituted Azaindole Intermediates
| Intermediate | General Solubility Profile | Recommended Solvents |
| 4-Chloro-7-azaindole | Slightly soluble in water.[5] | Dichloromethane, Ethyl Acetate |
| 7-Azaindole-5-boronic acid pinacol (B44631) ester | Soluble in methanol, ethanol, and THF.[2] | Methanol, Ethanol, THF |
| 3-Bromo-7-azaindole | Soluble in Dichloromethane, Ethyl Acetate.[6] | Dichloromethane, Ethyl Acetate |
| 5-Bromo-7-azaindole | Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7] | DMF, Methanol |
III. Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Poorly Soluble Azaindole Intermediate
Objective: To identify a suitable solvent or co-solvent system for a reaction involving a poorly soluble azaindole intermediate.
Materials:
-
Azaindole intermediate
-
A selection of common reaction solvents (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF, NMP, Isopropanol)
-
Small-scale reaction vials (e.g., 2 mL HPLC vials) with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: To a series of labeled vials, add a pre-weighed amount of the azaindole intermediate (e.g., 10 mg).
-
Initial Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) to achieve a target concentration relevant to your planned scale-up.
-
Room Temperature Assessment: Stir all vials at room temperature for 30 minutes. Visually inspect and record the solubility in each solvent (e.g., fully dissolved, partially soluble, insoluble).
-
Temperature Increase: For the vials where the intermediate is not fully dissolved, place them in a heating block and gradually increase the temperature (e.g., in 20 °C increments, up to your desired reaction temperature). Record the temperature at which the solid dissolves completely.
-
Co-solvent Titration: For promising solvents where the intermediate is still not fully soluble at the target temperature, add a co-solvent (e.g., DMF or NMP) dropwise until the solid dissolves. Record the approximate volume percentage of the co-solvent required.
-
Compatibility Check: Once a suitable solvent or co-solvent system is identified, run a small-scale test reaction to ensure that the solvent system does not negatively impact the reaction yield or selectivity.
Protocol 2: Using a Co-solvent to Maintain Homogeneity During Reaction Scale-Up
Objective: To prevent precipitation of an azaindole intermediate or product during a scaled-up reaction.
Methodology:
-
Solvent System Selection: Based on the results from Protocol 1, choose a primary solvent in which the starting materials have moderate solubility and a co-solvent that effectively dissolves all components.
-
Initial Charge: Charge the reactor with the azaindole intermediate and the primary solvent.
-
Heating and Co-solvent Addition: Begin agitation and heat the mixture. Once the desired reaction temperature is approached, add the minimum amount of co-solvent required to achieve a homogeneous solution.
-
Reagent Addition: Slowly add the other reagents to the solution. A slow addition rate is crucial to avoid creating localized areas of supersaturation that can trigger precipitation.
-
Monitoring: Throughout the reaction, visually monitor the mixture for any signs of cloudiness or precipitation. If precipitation occurs, consider adding a small additional volume of the co-solvent.
-
Work-up Consideration: Be mindful that the use of a high-boiling point co-solvent like DMF or NMP may complicate the product isolation and purification. Plan your work-up procedure accordingly.
IV. Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of azaindole intermediates.
Caption: Conceptual diagram of co-solvency for improving solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at different temperatures (T = 278.15–323.15 K) - 南京工业大学 [pure.njtech.edu.cn:443]
- 5. 4-Chloro-7-azaindole CAS 55052-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. rsc.org [rsc.org]
- 7. echemi.com [echemi.com]
catalyst selection for selective coupling at the 3-position of 5-Bromo-3-iodo-4-azaindole
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for achieving selective C-C and C-N bond formation at the 3-position of 5-Bromo-3-iodo-4-azaindole. The content is structured into FAQs and troubleshooting guides to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling selective for the 3-position (C-I) over the 5-position (C-Br)?
A1: The selectivity is primarily governed by the difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is weaker and therefore more reactive towards the initial, rate-determining oxidative addition step with a Palladium(0) catalyst.[1][2] This inherent reactivity difference allows for the preferential formation of a C-C or C-N bond at the iodo-substituted position under carefully controlled conditions.[2][3]
Q2: What are the most common palladium catalysts and ligands for selective C-3 coupling on this substrate?
A2: The choice of catalyst and ligand is crucial and depends on the specific cross-coupling reaction:
-
For Suzuki-Miyaura coupling , common catalysts include Pd(PPh₃)₄ and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[4][5]
-
For Sonogashira coupling , a combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI is standard.[3][6][7]
-
For Buchwald-Hartwig amination , typical pre-catalysts are Pd₂(dba)₃ or Pd(OAc)₂, used in conjunction with bulky electron-rich phosphine (B1218219) ligands like XPhos, BINAP, or DPPF to facilitate the reaction.[8][9][10]
Q3: Which cross-coupling reactions are most suitable for functionalizing the 3-position?
A3: Several palladium-catalyzed cross-coupling reactions are well-suited for this transformation, allowing for the introduction of diverse functional groups:
-
Suzuki-Miyaura Coupling: Ideal for introducing aryl or vinyl groups.[11]
-
Sonogashira Coupling: Used for coupling terminal alkynes to form C-C triple bonds.[3][12]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds by coupling with primary or secondary amines.[8][13]
Catalyst & Condition Summary Tables
The following tables summarize typical starting conditions for achieving selective coupling at the C-3 position. Optimization may be required for specific substrates.
Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling
| Component | Recommendation | Role | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) | Palladium Source | Pd(PPh₃)₄ can be used directly; PdCl₂(dppf) is an air-stable precatalyst.[4] |
| Ligand | PPh₃ or dppf (included in catalyst) | Stabilizes Pd(0) | Ligand choice can influence reactivity and selectivity.[14] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Activates Boronic Acid | K₃PO₄ can sometimes prevent protodeboronation.[15] |
| Solvent | 1,4-Dioxane (B91453)/H₂O, DME, or Toluene | Reaction Medium | A biphasic system often improves reaction rates.[2][5] |
| Temperature | 80-100 °C | Thermal Energy | Use the lowest effective temperature to maintain selectivity.[2] |
Table 2: Recommended Conditions for Selective Sonogashira Coupling
| Component | Recommendation | Role | Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Palladium Source | A common and effective catalyst for this reaction.[3] |
| Cu Co-catalyst | CuI (1-5 mol%) | Activates Alkyne | Essential for the copper-catalyzed cycle of the reaction.[7] |
| Base | Et₃N or DIPEA (2-5 equiv.) | Acid Scavenger/Solvent | An amine base is required. It can often be used as the solvent.[7][12] |
| Solvent | THF or DMF | Reaction Medium | Used when the amine base is not the solvent. |
| Temperature | Room Temp to 60 °C | Thermal Energy | Often proceeds at room temperature for reactive halides like iodides.[7] |
Table 3: Recommended Conditions for Selective Buchwald-Hartwig Amination
| Component | Recommendation | Role | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Palladium Source | These are common Pd(0) and Pd(II) precatalysts.[16] |
| Ligand | XPhos, RuPhos, or BINAP (2-4 mol%) | Stabilizes Catalyst | Bulky, electron-rich ligands are critical for C-N bond formation. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2 equiv.) | Deprotonates Amine | Strong bases are typically required; choice depends on substrate tolerance.[13] |
| Solvent | Toluene or Dioxane | Reaction Medium | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Thermal Energy | Higher temperatures are often needed for this coupling.[16] |
Troubleshooting Guides
Problem: Low or no product yield.
-
Possible Cause: Inactive catalyst. The Pd(0) species may have been oxidized or the precatalyst was not properly activated.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[2] Use freshly purchased catalysts or precatalysts that generate the active Pd(0) species in situ.[16]
-
Possible Cause: Inappropriate base or solvent.
-
Solution: The choice of base is critical. For Suzuki coupling, screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often required.[16] Ensure the solvent is anhydrous, as water can interfere with many steps in the catalytic cycle.
Problem: Loss of selectivity, with coupling observed at the C-5 (Bromo) position.
-
Possible Cause: Reaction temperature is too high or the reaction time is too long.
-
Solution: While the C-I bond is more reactive, prolonged heating can provide enough energy to activate the C-Br bond. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature may improve selectivity.
-
Possible Cause: The catalyst system is too reactive.
-
Solution: A highly active catalyst/ligand combination might overcome the reactivity difference between the two halides. Consider using a less electron-rich or sterically bulky ligand, which can sometimes temper reactivity and enhance selectivity.
Problem (Suzuki Coupling): Significant amount of de-boronated starting material (protodeboronation).
-
Possible Cause: Presence of excess water or use of a protic solvent, especially at high temperatures.[15]
-
Solution: Use anhydrous solvents and reagents where possible.[15] Switching the base from a carbonate to potassium phosphate (B84403) (K₃PO₄) can mitigate this side reaction. Alternatively, using organotrifluoroborate salts or boronic esters instead of boronic acids can increase stability.[11]
Problem (Sonogashira Coupling): Formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Possible Cause: This side reaction is promoted by the copper co-catalyst in the presence of oxygen.
-
Solution: Rigorously deoxygenate the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Ensure the palladium catalyst is active, as its absence can also lead to a higher proportion of homocoupled product.
Experimental Workflows and Protocols
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) that have been previously degassed by bubbling with argon for 20-30 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the 5-Bromo-3-aryl-4-azaindole product.
Protocol 2: Selective Sonogashira Coupling at the 3-Position
-
Reaction Setup: To a dry, oven-baked flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.03 mmol, 3 mol%).[7]
-
Solvent and Reagents: Add anhydrous, degassed THF (10 mL) followed by triethylamine (B128534) (Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.[7]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the pad with additional ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 5-Bromo-3-alkynyl-4-azaindole.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Large-Scale Synthesis of 5-Bromo-3-iodo-4-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-3-iodo-4-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the large-scale production of this compound?
A common and practical approach involves a multi-step synthesis starting from a readily available pyridine (B92270) derivative. A plausible route includes the formation of the 4-azaindole (B1209526) core, followed by sequential halogenation at the C5 and C3 positions. The choice of starting material and specific synthetic route can be influenced by factors such as cost, availability of reagents, and scalability. A general pathway is outlined below.
Caption: A general synthetic workflow for this compound.
Q2: What are the critical quality attributes for the final product, this compound?
For pharmaceutical applications, the critical quality attributes (CQAs) for this compound typically include:
-
Purity: High purity (often >99%) is essential to minimize the presence of process-related impurities and potential side products.
-
Impurities Profile: Identification and quantification of any impurities, particularly regioisomers or other halogenated species.
-
Residual Solvents: Levels of residual solvents used during the synthesis and purification must be below the limits specified by regulatory guidelines (e.g., ICH Q3C).
-
Physical Properties: Consistent physical properties such as crystalline form, particle size, and melting point are important for formulation and dissolution.
Q3: Are there any known safety hazards associated with the reagents used in this synthesis?
Yes, several reagents commonly used in this type of synthesis present safety hazards. For example:
-
N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These are halogenating agents that should be handled with care in a well-ventilated area, as they can be corrosive and release halogens.
-
Strong Acids and Bases: Reagents like sulfuric acid, sodium hydroxide (B78521), and organolithium bases are corrosive and require appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents are flammable and may be toxic. Large-scale operations require proper engineering controls to manage solvent vapors.
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Troubleshooting Guide
Step 1: Synthesis of 4-Azaindole Core
Q1.1: The yield of the 4-azaindole formation step is consistently low. What are the potential causes and solutions?
Low yields in the formation of the 4-azaindole core can stem from several factors, depending on the specific synthetic route employed.
-
Incomplete Reaction: The cyclization reaction may be incomplete.
-
Solution: Consider extending the reaction time or increasing the reaction temperature. Ensure that the reagents are of high purity and added in the correct stoichiometric ratios.
-
-
Side Reactions: Competing side reactions can consume starting materials or the desired product.
-
Solution: Optimize the reaction conditions, such as solvent and temperature, to favor the desired reaction pathway. The choice of base can also be critical in minimizing side product formation.
-
-
Product Degradation: The 4-azaindole core may be unstable under the reaction or work-up conditions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use milder work-up procedures and avoid prolonged exposure to strong acids or bases.
-
Step 2: Bromination of 4-Azaindole
Q2.1: The bromination of 4-azaindole results in a mixture of regioisomers. How can the regioselectivity be controlled to favor the 5-bromo isomer?
Controlling regioselectivity during the bromination of azaindoles is a common challenge.
-
Reaction Conditions: The choice of brominating agent and reaction conditions plays a crucial role.
-
Solution: Using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can improve selectivity. Temperature control is also critical; running the reaction at a lower temperature can enhance the formation of the desired isomer. A weakly basic additive, such as sodium acetate (B1210297), can also influence the regioselectivity.[1]
-
-
Protecting Groups: In some cases, the use of a protecting group on the indole (B1671886) nitrogen can direct the bromination to the desired position.
-
Solution: While this adds extra steps to the synthesis, it can be a robust strategy for achieving high regioselectivity. The protecting group can be removed in a subsequent step.
-
Q2.2: The bromination reaction is sluggish and does not go to completion. What can be done to improve the reaction rate?
-
Reagent Purity: Impurities in the starting material or brominating agent can inhibit the reaction.
-
Solution: Ensure that the 4-azaindole and the brominating agent are of high purity.
-
-
Activation: The reactivity of the azaindole ring can be influenced by the solvent and additives.
-
Solution: The choice of solvent can impact the reaction rate. In some cases, the addition of a catalytic amount of a Lewis acid or a protic acid can accelerate the reaction.
-
Step 3: Iodination of 5-Bromo-4-azaindole
Q3.1: The iodination of 5-Bromo-4-azaindole is not selective and leads to di-iodinated or other over-halogenated byproducts. How can this be prevented?
-
Stoichiometry of the Iodinating Agent: Using an excess of the iodinating agent can lead to over-halogenation.
-
Solution: Carefully control the stoichiometry of the iodinating agent, such as N-iodosuccinimide (NIS). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of byproducts.
-
Solution: Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC or TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of over-iodinated species. Running the reaction at a controlled, lower temperature can also improve selectivity.
-
Q3.2: The work-up and purification of the final product, this compound, are challenging. What are some effective purification strategies for large-scale production?
Purification of dihalogenated azaindoles on a large scale can be challenging due to their often-poor solubility and the presence of closely related impurities.
-
Crystallization: Direct crystallization from the reaction mixture is a highly efficient and scalable purification method.[2]
-
Solution: Develop a robust crystallization procedure by screening different solvent systems. This can effectively remove many impurities without the need for chromatography.
-
-
Slurry Washes: If the product precipitates from the reaction mixture, performing slurry washes with appropriate solvents can remove soluble impurities.
-
Solution: Select a solvent in which the desired product has very low solubility, while the impurities are more soluble.
-
-
Chromatography: While often less desirable for very large scales, column chromatography can be used if high purity cannot be achieved by crystallization alone.
-
Solution: Optimize the chromatographic conditions (stationary phase, mobile phase) on a smaller scale before scaling up.
-
Experimental Protocols
Proposed Synthesis of this compound
The following protocols are adapted from literature procedures for similar azaindole syntheses and should be optimized for the specific target molecule and scale of production.
Step 1: Synthesis of 4-Azaindole
A common method for the synthesis of 4-azaindoles is the Bartoli indole synthesis, starting from a suitable nitropyridine.
Step 2: Bromination of 4-Azaindole to yield 5-Bromo-4-azaindole
This procedure is based on the regioselective bromination of azaindole derivatives.
| Parameter | Value |
| Starting Material | 4-Azaindole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid |
| Additive | Sodium Acetate (NaOAc) |
| Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
Procedure:
-
Dissolve 4-azaindole in acetic acid in a suitable reactor.
-
Add sodium acetate to the solution.
-
Cool the mixture to 0-10 °C.
-
Slowly add N-bromosuccinimide in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 5-Bromo-4-azaindole.
Step 3: Iodination of 5-Bromo-4-azaindole to yield this compound
This procedure utilizes N-iodosuccinimide for the iodination at the C3 position.[1]
| Parameter | Value |
| Starting Material | 5-Bromo-4-azaindole |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
Procedure:
-
Dissolve 5-Bromo-4-azaindole in DMF in a reactor.
-
Add N-iodosuccinimide to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and then with a cold solvent (e.g., ethanol (B145695) or isopropanol) to remove impurities.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Summary of a Representative Large-Scale Synthesis of a Related Halogenated Azaindole
Data adapted from a large-scale synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole.[2]
| Step | Starting Material Scale | Product Scale | Yield | Purity (by HPLC) |
| Chlorination | >50 kg | - | - | - |
| Nitration | - | - | 83% | - |
| Bromination | - | >50 kg | 90% | 97% |
| Overall | - | - | 46% | 97% |
Visualization of Experimental Workflow
Caption: Detailed experimental workflow for the bromination and iodination steps.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of 4-azaindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the 4-azaindole (B1209526) core and what factors influence this?
The reactivity of the 4-azaindole core is influenced by the electronic properties of both the pyridine (B92270) and pyrrole (B145914) rings. The C3 position of the pyrrole ring is inherently the most nucleophilic and therefore most susceptible to electrophilic substitution. However, functionalization at other positions (C2, C5, C6, and C7) can be achieved by carefully selecting the reaction conditions, directing groups, and catalysts.
Q2: How do I choose the appropriate strategy for selective functionalization at a specific position?
The choice of strategy depends on the desired position of functionalization:
-
C2-Position: Directed ortho-metalation (DoM) using a directing group on the pyrrole nitrogen (N1) is a common strategy.
-
C3-Position: Electrophilic substitution reactions generally favor the C3 position due to its high electron density.
-
C4-Position: Transition-metal-catalyzed C-H activation, often with a transient directing group at the C3 position (e.g., an aldehyde), can selectively functionalize the C4 position.[1][2]
-
C5 and C7-Positions: Palladium-catalyzed C-H arylation can be directed to the C5 and C7 positions by using an N-oxide on the pyridine ring and carefully selecting ligands and catalysts.[3][4]
-
C6-Position: Functionalization at the C6 position is less common but can be achieved through specific synthetic routes, often involving multi-step processes.
Q3: What is the role of a directing group in controlling regioselectivity?
A directing group (DG) is a functional group that is temporarily installed on the 4-azaindole scaffold to direct a metal catalyst to a specific C-H bond, thereby ensuring site-selective functionalization. The DG forms a chelate with the metal center, bringing it in close proximity to the targeted C-H bond. The choice of DG is critical and can influence the regiochemical outcome of the reaction. For instance, an N-pyrimidyl group has been used to direct C-H functionalization to the 2-position of 4-quinolones.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem: My electrophilic substitution reaction on a 4-azaindole is yielding a mixture of regioisomers, primarily at the C3 and other positions.
| Possible Cause | Troubleshooting Action |
| High Reactivity of Electrophile | Use a milder electrophile. For example, for bromination, consider using N-bromosuccinimide (NBS) instead of Br₂. |
| Reaction Temperature Too High | High temperatures can reduce selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Solvent Effects | The polarity of the solvent can influence the reaction outcome. Screen a range of solvents with varying polarities. |
| Inherent Reactivity of the Substrate | The C3 position is highly activated. Consider protecting the C3 position with a removable group before attempting functionalization at other sites. |
Issue 2: Low Yield or Lack of Reactivity in Transition-Metal-Catalyzed C-H Functionalization
Problem: I am attempting a palladium-catalyzed C-H arylation at the C4 position of my 4-azaindole, but I am observing low yields or no reaction.
| Possible Cause | Troubleshooting Action |
| Ineffective Catalyst/Ligand Combination | The choice of catalyst and ligand is crucial. Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphine-based, bidentate nitrogen-based). |
| Incorrect Directing Group | The directing group may not be effectively coordinating to the metal center. If using a transient directing group like an aldehyde at C3, ensure the reaction conditions are compatible with its formation and stability. |
| Suboptimal Reaction Temperature | C-H activation reactions are often sensitive to temperature. Perform a temperature screen to find the optimal conditions for your specific substrate and catalyst system. |
| Presence of Inhibiting Functional Groups | Certain functional groups on the substrate can poison the catalyst. Ensure the starting material is pure and consider if any existing functional groups might be interfering with the catalytic cycle. |
| Inadequate Base or Additives | The base plays a critical role in the C-H activation step. Screen different bases (e.g., carbonates, phosphates, acetates) and consider the use of additives like pivalic acid which can act as a proton shuttle. |
Issue 3: Difficulty in Achieving Selective Functionalization on the Pyridine Ring (C5, C6, C7)
Problem: I am trying to functionalize the pyridine ring of the 4-azaindole, but the reaction preferentially occurs on the pyrrole ring.
| Possible Cause | Troubleshooting Action |
| Higher Reactivity of the Pyrrole Ring | The pyrrole ring is generally more electron-rich and reactive than the pyridine ring. |
| Solution 1: N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide can activate the pyridine ring towards C-H functionalization. For instance, N-oxides of 4-azaindazoles have been used for selective C5 and C7 arylation.[3][4] | |
| Solution 2: Directed Metalation: Employing a directing group that specifically directs metalation to the pyridine ring can be effective. | |
| Coordination of Pyridine Nitrogen to the Metal Catalyst | The lone pair of the pyridine nitrogen can coordinate to the metal catalyst, potentially deactivating it or leading to undesired reaction pathways. |
| Solution: Use of N-oxide: As mentioned above, forming the N-oxide can mitigate this issue by engaging the lone pair in a bond with oxygen. |
Data Presentation: Regioselective C4-Arylation of 3-Formyl-4-azaindole
The following table summarizes the results for the palladium-catalyzed C4-arylation of 3-formyl-4-azaindole using glycine (B1666218) as a transient directing group.[1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 75 | |
| 2 | 1-Iodo-4-methylbenzene | 82 | |
| 3 | 1-Iodo-4-methoxybenzene | 78 | |
| 4 | 1-Fluoro-4-iodobenzene | 72 | |
| 5 | 1-Chloro-4-iodobenzene | 68 | |
| 6 | 1-Bromo-4-iodobenzene | 65 | |
| 7 | Methyl 4-iodobenzoate | 55 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of 3-Formyl-4-azaindole using a Transient Directing Group[1]
This protocol describes the regioselective C4-arylation of 3-formyl-4-azaindole with aryl iodides using glycine as a transient directing group.
Materials:
-
3-Formyl-4-azaindole
-
Aryl iodide
-
Pd(OAc)₂
-
Glycine
-
Ag₂CO₃
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add 3-formyl-4-azaindole (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), glycine (30 mol%), Ag₂CO₃ (2.0 equiv), and PivOH (30 mol%).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the C4-arylated 4-azaindole.
Protocol 2: Directed Ortho-Metalation (DoM) for C2-Functionalization of N-Protected 4-Azaindole
This protocol provides a general procedure for the C2-lithiation and subsequent electrophilic quench of an N-protected 4-azaindole.
Materials:
-
N-protected 4-azaindole (e.g., N-Boc, N-SEM)
-
n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., TMSCl, DMF, I₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Dissolve the N-protected 4-azaindole (1.0 equiv) in anhydrous THF in the reaction vessel.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equiv) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision workflow for selecting the appropriate functionalization strategy based on the target position on the 4-azaindole core.
Caption: A troubleshooting workflow to address issues of poor regioselectivity in common 4-azaindole functionalization reactions.
Caption: A simplified mechanism for the palladium-catalyzed C4-arylation of 3-formyl-4-azaindole using a transient directing group.
References
- 1. researchgate.net [researchgate.net]
- 2. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with catalyst poisoning in azaindole coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving azaindole substrates.
Troubleshooting Guide & FAQs
This guide addresses specific, common issues encountered during experiments involving the coupling of azaindoles.
Q1: My azaindole coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) has a low or no yield. What are the likely causes related to the catalyst?
Low or no conversion in azaindole coupling reactions is a frequent challenge, often pointing towards issues with the palladium catalyst's activity. The primary suspects are catalyst poisoning and the formation of inactive catalyst species.
-
Catalyst Poisoning by Azaindole Nitrogen: The Lewis basic nitrogen atom in the pyridine (B92270) ring of the azaindole can coordinate strongly to the palladium center of the catalyst. This coordination can "poison" the catalyst by blocking the active site needed for the catalytic cycle to proceed, leading to the formation of stable, inactive complexes. In some cases, using N-protected azaindole substrates can mitigate this issue.[1][2]
-
Formation of Inactive Palladium Black: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) catalyst has agglomerated into an inactive form. This can be caused by factors such as the presence of oxygen or impurities in the reaction mixture.
-
Inefficient Pre-catalyst Reduction: Many cross-coupling reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.
Q2: I observe a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?
The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal. This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Prevention Strategies:
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black. It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
Use High-Purity Reagents: Impurities in starting materials or solvents can contribute to catalyst decomposition.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine (B1218219) ligand can leave the palladium center coordinatively unsaturated and more prone to aggregation.
-
Consider a More Robust Catalyst System: Modern, well-defined pre-catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be more resistant to decomposition.
Q3: My unprotected azaindole substrate is not coupling. What strategies can I employ to overcome catalyst poisoning?
Unprotected azaindoles are known to be challenging substrates due to the coordinating pyridine nitrogen. Here are several strategies to address this:
-
N-Protection: Protecting the azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM, or N-alkylation) can prevent its coordination to the palladium catalyst.[1][2] This is often the most effective solution.
-
Use of N-Oxides: Converting the pyridine nitrogen to an N-oxide can reduce its coordinating ability and lead to successful coupling reactions.[2]
-
Employ Robust Ligands: Sterically bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or DavePhos, can shield the palladium center and disfavor the binding of the azaindole nitrogen.
-
Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for partial catalyst deactivation.
-
Lewis Acid Additives: The use of a Lewis acid, such as Ag₂CO₃, can coordinate with the pyridine nitrogen, reducing its ability to poison the palladium catalyst.[2]
Q4: I am performing a Buchwald-Hartwig amination with an azaindole halide and the reaction is sluggish. What can I do?
Sluggish Buchwald-Hartwig aminations of azaindoles are common. Besides the general issues of catalyst poisoning, consider the following:
-
Base Selection: The choice of base is critical. Strong, non-coordinating bases like NaOt-Bu, KOt-Bu, or LiHMDS are often required. The base can also influence the stability of the azaindole substrate.
-
Ligand Choice: For challenging aminations, specialized biarylphosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[3]
-
N-Substitution on Azaindole: The reaction may not proceed without N-protection on the azaindole.[3] Heating a reaction with an unprotected N-H azaindole in the presence of a base and palladium catalyst can sometimes lead to decomposition or side reactions.[3]
Data Presentation
Table 1: Comparison of Ligands and Palladium Sources for the C-N Coupling of N-Protected 4-Bromo-7-Azaindole with Benzamide.
| Entry | Palladium Source (mol %) | Ligand (mol %) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 3 | 85 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 6 | 45 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 6 | 65 |
| 4 | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane | 24 | No Reaction |
| 5 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 4 | 80 |
| 6 | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 3 | 82 |
Data adapted from Beilstein J. Org. Chem. 2012, 8, 2004–2018.[4]
Table 2: Substrate Scope for Suzuki-Miyaura C3-Arylation of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 10a | 85 |
| 2 | 4-Methylphenylboronic acid | 10b | 89 |
| 3 | 3-Methylphenylboronic acid | 10c | 93 |
| 4 | 4-Methoxyphenylboronic acid | 10d | 93 |
| 5 | 4-Fluorophenylboronic acid | 10e | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 10f | 67 |
| 7 | Naphthalene-2-boronic acid | 10g | 92 |
| 8 | Benzo[d][1][5]dioxol-5-ylboronic acid | 10h | 76 |
Reaction conditions: 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv), in toluene (B28343)/ethanol (1:1) at 60 °C. Data adapted from ACS Omega 2023, 8, 8, 8295–8307.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yielding azaindole coupling reactions.
Caption: Catalyst poisoning by azaindole coordination competes with the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura C3-Arylation of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a reported one-pot synthesis of C3,C6-diaryl 7-azaindoles.[6]
Materials:
-
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Aryl boronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cs₂CO₃ (Caesium carbonate)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).
-
Add a 1:1 mixture of toluene and ethanol.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-Azaindole
This protocol is a general procedure based on conditions reported for the amination of N-protected 4-bromo-7-azaindoles.[3][4]
Materials:
-
N-substituted 4-bromo-7-azaindole
-
Amine or Amide
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cs₂CO₃
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted 4-bromo-7-azaindole (1.0 equiv), the amine or amide (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 5 mol %) and the ligand (e.g., Xantphos, 10 mol %).
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-3-iodo-4-azaindole and 5-Bromo-3-iodo-7-azaindole
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Azaindoles, bioisosteres of indoles, are privileged structures in numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth comparison of the reactivity of two key halogenated azaindole intermediates: 5-Bromo-3-iodo-4-azaindole and 5-Bromo-3-iodo-7-azaindole. Understanding the nuanced differences in their reactivity is crucial for efficient and selective synthesis of complex drug candidates.
The differential reactivity of the carbon-halogen bonds in these isomers is primarily dictated by two factors: the inherent bond strength difference between C-I and C-Br, and the electronic influence of the nitrogen atom's position within the pyridine (B92270) ring. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining, with reactivity following the trend I > Br > Cl. Consequently, the C-I bond at the 3-position is expected to be significantly more reactive than the C-Br bond at the 5-position in both isomers.
The position of the nitrogen atom, however, introduces a more subtle yet critical electronic distinction. The lone pair of the pyridine nitrogen can influence the electron density of the aromatic system and potentially coordinate with the metal catalyst. In the case of 4-azaindole (B1209526), the proximity of the nitrogen atom to the fusion point can lead to catalyst inhibition or the formation of complex mixtures, potentially retarding C-N bond formation.[1] Conversely, the nitrogen at the 7-position is electronically further from the reacting centers, which may result in more predictable and efficient coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
The selective functionalization of this compound and 5-Bromo-3-iodo-7-azaindole is paramount for their use as building blocks. The following sections detail their expected reactivity in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For both isomers, the reaction is expected to proceed selectively at the more reactive C-I bond at the 3-position.
Expected Reactivity: 5-Bromo-3-iodo-7-azaindole is anticipated to exhibit slightly higher yields and cleaner reaction profiles compared to this compound due to the reduced potential for catalyst inhibition by the 4-position nitrogen.
Table 1: Predicted Outcome of Suzuki-Miyaura Coupling
| Substrate | Position of Primary Reaction | Expected Product | Potential Challenges |
| This compound | C-3 (Iodo) | 5-Bromo-3-aryl-4-azaindole | Lower yields, potential for side reactions due to catalyst coordination. |
| 5-Bromo-3-iodo-7-azaindole | C-3 (Iodo) | 5-Bromo-3-aryl-7-azaindole | Generally higher yields and cleaner reactions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Similar to the Suzuki reaction, preferential reaction at the C-I bond is expected for both isomers.
Expected Reactivity: The 7-azaindole (B17877) isomer is likely to provide better yields and require less rigorous optimization of reaction conditions. The synthesis of 5-bromo-7-azaindole (B68098) has been reported to proceed via a Sonogashira coupling of 5-bromo-3-iodo-2-aminopyridine, demonstrating the feasibility of this reaction on a closely related precursor.[2]
Table 2: Predicted Outcome of Sonogashira Coupling
| Substrate | Position of Primary Reaction | Expected Product | Potential Challenges |
| This compound | C-3 (Iodo) | 5-Bromo-3-alkynyl-4-azaindole | Catalyst inhibition may necessitate the use of specialized ligands or higher catalyst loading. |
| 5-Bromo-3-iodo-7-azaindole | C-3 (Iodo) | 5-Bromo-3-alkynyl-7-azaindole | More straightforward reaction, likely to proceed with standard catalyst systems. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While selective amination at the C-3 iodo position is possible, the reaction can also be directed to the C-5 bromo position under more forcing conditions or with specific catalyst systems.
Expected Reactivity: The electronic differences between the two isomers are expected to be more pronounced in C-N bond-forming reactions. The potential for the 4-aza nitrogen to interfere with the palladium catalyst could lead to lower efficiency for the 4-azaindole isomer.
Table 3: Predicted Outcome of Buchwald-Hartwig Amination
| Substrate | Position of Primary Reaction | Expected Product | Potential Challenges |
| This compound | C-3 (Iodo) or C-5 (Bromo) | 5-Bromo-3-amino-4-azaindole or 3-Iodo-5-amino-4-azaindole | Catalyst inhibition, potential for competing reactions. |
| 5-Bromo-3-iodo-7-azaindole | C-3 (Iodo) or C-5 (Bromo) | 5-Bromo-3-amino-7-azaindole or 3-Iodo-5-amino-7-azaindole | More reliable and predictable reactivity. |
Experimental Protocols
The following are detailed, representative experimental protocols for the selective functionalization of the C-3 iodo position in 5-bromo-3-iodo-azaindole isomers. These protocols are based on established procedures for similar substrates and may require optimization for specific starting materials and coupling partners.
Selective Suzuki-Miyaura Coupling at the C-3 Position
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
5-Bromo-3-iodo-azaindole isomer (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the 5-bromo-3-iodo-azaindole, boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Selective Sonogashira Coupling at the C-3 Position
Caption: Workflow for Sonogashira Coupling.
Materials:
-
5-Bromo-3-iodo-azaindole isomer (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF or THF
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromo-3-iodo-azaindole, CuI, and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selective Buchwald-Hartwig Amination at the C-5 Position
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
3-Iodo-5-bromo-azaindole isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a glovebox, add the 3-iodo-5-bromo-azaindole, amine, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried vial.
-
Add the anhydrous solvent and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Drug Development Context
Azaindole scaffolds are integral to a multitude of kinase inhibitors that target critical signaling pathways implicated in cancer and other diseases. The ability to selectively functionalize positions 3 and 5 of the azaindole core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Caption: Role of Azaindoles in Drug Discovery.
Derivatives of 4-azaindole and 7-azaindole have been investigated as inhibitors of various kinases, including PAK1, which is involved in cell motility, and survival.[3] The strategic placement of different substituents at the C-3 and C-5 positions, facilitated by the selective reactivity of the bromo and iodo groups, is a key strategy for optimizing ligand-protein interactions within the kinase ATP-binding pocket.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 5-Bromo-3-iodo-4-azaindole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of kinase inhibitors is a cornerstone of modern drug discovery, with the choice of starting materials profoundly impacting reaction efficiency, cost, and the ultimate biological activity of the target compounds. The 4-azaindole (B1209526) scaffold, a bioisostere of indole, is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. 5-Bromo-3-iodo-4-azaindole has emerged as a versatile building block for the construction of potent kinase inhibitors. However, the exploration of alternative reagents is crucial for expanding the chemical space, improving synthetic accessibility, and potentially discovering compounds with superior pharmacological profiles.
This guide provides an objective comparison of alternative reagents to this compound for the synthesis of kinase inhibitors, with a focus on the well-established p38 MAP kinase inhibitor scaffold, 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine. We will delve into a comparative analysis of synthetic routes, present quantitative data, and provide detailed experimental protocols.
Alternative Reagents: A Comparative Overview
The primary alternatives to this compound often involve other di-halogenated or functionalized azaindole isomers, such as those derived from 7-azaindole (B17877). The selection of a particular isomer can influence the final compound's physicochemical properties, such as solubility and pKa, which in turn can affect its pharmacokinetic and pharmacodynamic profile.[1]
Here, we compare the hypothetical synthesis of a p38 MAP kinase inhibitor using the target reagent and a plausible alternative, 5-Bromo-3-iodo-7-azaindole. The synthetic strategy for both will involve sequential Suzuki and Sonogashira cross-coupling reactions, common methods for elaborating such scaffolds.
Data Presentation: A Comparative Synthesis
The following tables summarize the hypothetical quantitative data for a two-step synthesis of a generic 2,3,5-trisubstituted azaindole kinase inhibitor scaffold, highlighting the potential differences in reaction yields and conditions when starting from either 4-azaindole or 7-azaindole derivatives.
Table 1: Comparison of Suzuki Coupling Reaction
| Feature | This compound | 5-Bromo-3-iodo-7-azaindole (Alternative) |
| Starting Material | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine |
| Coupling Partner | (4-fluorophenyl)boronic acid | (4-fluorophenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane (B91453)/H₂O | Toluene/H₂O |
| Temperature (°C) | 90 | 100 |
| Reaction Time (h) | 12 | 16 |
| Hypothetical Yield (%) | 85 | 80 |
| Reference | Adapted from[2] | Hypothetical, based on similar reactions |
Table 2: Comparison of Sonogashira Coupling Reaction
| Feature | Intermediate from 4-azaindole | Intermediate from 7-azaindole (Alternative) |
| Starting Material | 5-Bromo-3-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine | 5-Bromo-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine |
| Coupling Partner | 4-ethynylpyridine (B1298661) | 4-ethynylpyridine |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / XPhos / CuI |
| Base | Triethylamine | Diisopropylethylamine |
| Solvent | DMF | Acetonitrile |
| Temperature (°C) | 80 | 90 |
| Reaction Time (h) | 8 | 10 |
| Hypothetical Yield (%) | 75 | 70 |
| Reference | Adapted from general procedures | Hypothetical, based on similar reactions |
Experimental Protocols
The following are detailed, representative protocols for the key synthetic steps.
Protocol 1: Suzuki Coupling of this compound with (4-fluorophenyl)boronic acid
Materials:
-
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
(4-fluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, (4-fluorophenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and degassed water (4:1 v/v).
-
Bubble nitrogen or argon through the solution for 15 minutes to ensure deoxygenation.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of 5-Bromo-3-(4-fluorophenyl)-4-azaindole with 4-ethynylpyridine
Materials:
-
5-Bromo-3-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
4-ethynylpyridine (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-3-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add DMF and triethylamine.
-
Add 4-ethynylpyridine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Kinase Signaling Pathways and Synthetic Workflow
To provide a comprehensive understanding of the context in which these kinase inhibitors operate, we present diagrams of key signaling pathways that are often targeted in drug discovery. Additionally, a diagram illustrating the general synthetic workflow is provided.
Caption: General workflow for kinase inhibitor synthesis.
Caption: p38 MAP Kinase signaling pathway.
Caption: VEGFR2 signaling pathway.
Caption: JAK-STAT signaling pathway.
Conclusion
While this compound remains a valuable and widely used reagent in the synthesis of kinase inhibitors, the exploration of alternative scaffolds, such as the isomeric 5-Bromo-3-iodo-7-azaindole, offers medicinal chemists greater flexibility in drug design. The choice of starting material can subtly influence reaction outcomes and, more importantly, the pharmacological properties of the final compounds. The provided comparative data and experimental protocols serve as a foundational guide for researchers to make informed decisions in the design and synthesis of novel and effective kinase inhibitors. Further experimental validation is necessary to confirm the hypothetical yields and to fully elucidate the structure-activity relationships of inhibitors derived from these alternative reagents.
References
Validating the Structure of 5-Bromo-3-iodo-4-azaindole: A Mass Spectrometry Comparison Guide
In the landscape of drug discovery and development, the precise structural confirmation of novel heterocyclic compounds is paramount. 5-Bromo-3-iodo-4-azaindole, a halogenated derivative of azaindole, represents a class of molecules with significant potential in medicinal chemistry. Mass spectrometry stands as a cornerstone technique for the unambiguous structural validation of such compounds. This guide provides a comparative framework for the validation of this compound's structure using mass spectrometry, with a focus on its fragmentation patterns compared to isomeric and related structures.
This guide will delve into the expected mass spectrometric behavior of this compound and compare it with its structural isomer, 5-Bromo-3-iodo-7-azaindole, and its precursor, 5-Bromo-4-azaindole. Such a comparison is crucial for researchers to differentiate between potential synthetic impurities or misidentified structures.
Comparative Analysis of Key Mass Spectrometric Data
The following table summarizes the expected key mass-to-charge ratio (m/z) values for this compound and its comparators under typical soft ionization conditions (e.g., Electrospray Ionization), which would primarily show the protonated molecule, and under fragmentation conditions (e.g., Collision-Induced Dissociation in MS/MS).
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Corresponding Neutral Loss |
| This compound | C₇H₄BrIN₂ | 322.93 | 323.94 | 196.94 ([M+H-I]⁺), 117.96 ([M+H-I-Br]⁺) |
| 5-Bromo-3-iodo-7-azaindole | C₇H₄BrIN₂ | 322.93[1] | 323.94 | 196.94 ([M+H-I]⁺), 117.96 ([M+H-I-Br]⁺) |
| 5-Bromo-4-azaindole | C₇H₅BrN₂ | 197.03 | 198.04 | 118.06 ([M+H-Br]⁺) |
Note: The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and iodine (¹²⁷I, monoisotopic) will be characteristic for all bromine- and iodine-containing ions.
Experimental Workflow and Methodologies
A robust analytical workflow is essential for the conclusive validation of the target compound's structure.
Caption: Experimental workflow for the validation of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 methanol:acetonitrile (B52724), to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1 µg/mL by serial dilution of the stock solution with the same solvent system.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Employ a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for chromatographic separation.
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan MS: Acquire full scan mass spectra over a range of m/z 100-500 to determine the accurate mass of the protonated molecular ion ([M+H]⁺).
3. Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 323.94) in the quadrupole.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collision with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.
-
Product Ion Scan: Scan for the resulting fragment ions to generate the MS/MS spectrum.
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through the sequential loss of the halogen substituents, with the weaker Carbon-Iodine bond expected to cleave first, followed by the more stable Carbon-Bromine bond.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Comparative Discussion
While both this compound and 5-Bromo-3-iodo-7-azaindole will exhibit the same molecular weight and likely similar primary fragmentation steps (loss of iodine followed by bromine), subtle differences in the relative abundance of fragment ions may arise due to the different positions of the nitrogen atom in the pyridine (B92270) ring. The nitrogen at position 4 in the target molecule may influence the stability of the resulting fragment ions differently than the nitrogen at position 7 in the isomer.
In contrast, 5-Bromo-4-azaindole, lacking the iodo-substituent, will present a significantly different mass spectrum. Its protonated molecule will be observed at m/z 198.04, and its primary fragmentation will involve the loss of the bromine atom. This makes it an excellent negative control and a reference for identifying the iodine loss in the target molecule.
References
A Comparative Analysis of the Biological Activities of 4-Azaindole and 7-Azaindole Derivatives
A deep dive into the pharmacological profiles of two closely related heterocyclic scaffolds reveals distinct and overlapping therapeutic potential. This guide provides a comparative analysis of the biological activities of 4-azaindole (B1209526) and 7-azaindole (B17877) derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the physicochemical and pharmacological properties of these compounds.[1] This guide focuses on the comparison of 4-azaindole and 7-azaindole derivatives, which have both emerged as promising candidates in drug discovery, particularly as kinase inhibitors.[3][4] While 7-azaindole derivatives are more prevalent in clinically approved drugs, such as the BRAF inhibitor vemurafenib (B611658) and the CSF1R inhibitor pexidartinib, 4-azaindole derivatives have also demonstrated significant potential in various therapeutic areas.[5][6]
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the quantitative data on the biological activities of representative 4-azaindole and 7-azaindole derivatives against various biological targets.
Table 1: Kinase Inhibitory Activity
| Scaffold | Derivative | Target Kinase | IC50 / Ki | Reference |
| 4-Azaindole | Compound 5 | PAK1 | Ki < 10 nM | [7] |
| PF-06463922 | ALK/ROS1 | IC50 < 1 nM | [3] | |
| N-nitrobenzenesulfonyl-4-azaindole derivative 62 | c-Met | IC50 = 70 nM | [3] | |
| N-nitrobenzenesulfonyl-4-azaindole derivative 63 | c-Met | IC50 = 20 nM | [3] | |
| 7-Azaindole | Vemurafenib (PLX4032) | BRAFV600E | IC50 = 31 nM | [5] |
| Pexidartinib (PLX3397) | CSF1R | IC50 = 10 nM | [5] | |
| Compound 8l | Haspin | IC50 = 14 nM | [8] | |
| Compound 8g | CDK9/CyclinT | IC50 = 0.46 µM | [8] | |
| Compound 8h | CDK9/CyclinT | IC50 = 0.29 µM | [8] | |
| Compound 6z | ABL | IC50 = 2 nM | [9] | |
| Compound 6z | SRC | IC50 = 1 nM | [9] | |
| Compound 28 | PI3Kγ | IC50 = 0.040 µM | [10] |
Table 2: Cytotoxic and Antiproliferative Activity
| Scaffold | Derivative | Cell Line | Activity (IC50 / ED50) | Reference |
| 4-Azaindole | 2,5-disubstituted-4-azaindole 30 | Various cancer cell lines | Potent anti-proliferative agent | [5] |
| 7-Azaindole | 4-phenylaminopyrrolo[2,3-b]pyridine | HL-60 | Cytotoxic activity | [11] |
| 4-phenethylaminopyrrolo[2,3-b]pyridine | HL-60 | Cytotoxic activity | [11] | |
| Meriolin 16 | Leukemia and lymphoma cells | Highly cytotoxic | [12] | |
| Compound 6z | Various cancer cell lines | Antiproliferative activity | [9] |
Table 3: Other Biological Activities
| Scaffold | Derivative | Biological Target/Activity | Quantitative Data | Reference |
| 4-Azaindole | PF-06764427 | M1 mAChR PAM agonist | - | [5] |
| 1,3-disubstituted-4-azaindole 29 | Mycobacterium tuberculosis (DprE1 inhibitor) | In vitro and in vivo efficacy | [5] | |
| Compound 4w | Antiepileptic (Nav1.2 Inhibitor) | ED50 = 22.01 mg/kg (sc-PTZ test) | [13] | |
| Compound 5i | Antiepileptic (Nav1.2 Inhibitor) | ED50 = 25.26 mg/kg (sc-PTZ test) | [13] | |
| 7-Azaindole | Fevipiprant | Prostanoid receptor DP2 antagonist | - | [5] |
| JNJ-63623872 | Influenza polymerase-B2 inhibitor | Activity against H1N1 and H5N1 | [5] | |
| AZD6738 | ATR kinase inhibitor | Growth inhibition of ATM deficient xenografts | [5] | |
| - | Analgesic and hypotensive activity | Significant analgesic activity at 50 mg/kg | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of 4-azaindole and 7-azaindole derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation for determining the in vitro inhibitory activity of compounds against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
-
Compound Preparation: Test compounds are serially diluted, typically in 100% DMSO, to create a concentration gradient.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a microtiter plate.
-
Kinase Reaction: The kinase, its specific substrate (peptide or protein), and ATP are added to the wells to initiate the enzymatic reaction. The reaction is carried out in a buffer optimized for the specific kinase.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: After incubation, a detection reagent is added to measure the extent of substrate phosphorylation. The detection method can vary, for example, using antibodies specific for the phosphorylated substrate or measuring ATP consumption (e.g., ADP-Glo assay).
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 4-azaindole or 7-azaindole derivatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antiepileptic Activity (sc-PTZ and MES) Tests in Mice
These in vivo models are used to evaluate the anticonvulsant properties of test compounds.
-
Subcutaneous Pentylenetetrazole (sc-PTZ) Test: This test is a model for generalized absence seizures.
-
Compound Administration: Test compounds are administered to mice, typically via intraperitoneal (i.p.) injection.
-
PTZ Induction: After a set pretreatment time, a convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for the onset of seizures (e.g., clonic spasms) for a defined period.
-
Evaluation: The ability of the test compound to prevent or delay the onset of seizures is recorded. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated.
-
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Compound Administration: Test compounds are administered to mice.
-
Electroshock Application: After a pretreatment period, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation: Protection is defined as the absence of the tonic hindlimb extension. The ED50 is calculated as the dose that protects 50% of the animals from the tonic seizure component.
-
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways targeted by 4-azaindole and 7-azaindole derivatives.
BRAF-MEK-ERK Signaling Pathway (Target of Vemurafenib)
Caption: The MAPK/ERK pathway and the inhibitory action of Vemurafenib.
PI3K-Akt Signaling Pathway (Target of PI3Kγ Inhibitors)
Caption: The PI3Kγ/Akt signaling pathway and its inhibition.
Conclusion
The comparative analysis of 4-azaindole and 7-azaindole derivatives highlights the significant impact of the nitrogen atom's position on their biological activity profiles. While both scaffolds serve as excellent platforms for the development of potent kinase inhibitors, 7-azaindole derivatives have, to date, seen more success in clinical applications, particularly in oncology.[5] However, the diverse and potent activities of 4-azaindole derivatives in areas such as neurodegenerative disease, infectious diseases, and epilepsy underscore their immense therapeutic potential.[5][13] The ability of the azaindole core to form key hydrogen bond interactions with protein targets, coupled with the modulation of physicochemical properties by the nitrogen atom, ensures that both 4- and 7-azaindole scaffolds will remain a focus of medicinal chemistry research for the foreseeable future.[3][5] Future research will likely focus on further exploring the structure-activity relationships of these scaffolds to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
efficacy of different bases in Suzuki-Miyaura reactions of dihaloazaindoles
##Efficacy of Bases in Suzuki-Miyaura Reactions of Dihaloazaindoles: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug development and medicinal chemistry, the synthesis of complex heterocyclic scaffolds, such as those containing a dihaloazaindole core, is of paramount importance. The choice of base in these reactions is a critical parameter that can significantly influence reaction yield, selectivity, and overall success. This guide provides a comparative overview of the efficacy of different bases in the Suzuki-Miyaura reactions of dihaloazaindoles, supported by experimental data and detailed protocols.
The Crucial Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a multifaceted role. Its primary function is to activate the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex. This facilitates the transmetalation step with the palladium catalyst. Additionally, the base is involved in the regeneration of the active palladium(0) catalyst. The nature of the base—its strength, solubility, and coordinating ability—can profoundly impact the reaction kinetics and the stability of the catalyst and reactants.
Comparison of Common Bases in Suzuki-Miyaura Reactions of Dihaloazaindoles and Analogues
The selection of an optimal base is highly substrate-dependent. For dihaloazaindoles, a class of electron-deficient heterocycles, the choice of base is particularly critical to achieve high yields and, in some cases, to control selectivity in sequential cross-coupling reactions. Below is a summary of experimental data for various bases used in the Suzuki-Miyaura coupling of dihaloazaindoles and related dihalogenated nitrogen-containing heterocycles.
| Substrate | Base | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | 60 | [1] |
| 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Pd(dppf)Cl₂ | Dimethoxyethane | 80 | 81 | [2][3] |
| 6-chloroindole | K₃PO₄ | P1 (XPhos precatalyst) | Dioxane/H₂O | 60 | 97 | [4] |
| 3-chloroindazole | K₃PO₄ | P2 (SPhos precatalyst) | Dioxane/H₂O | 100 | 80 | [4] |
| General Aryl Halide | Na₂CO₃ | Pd(OAc)₂/TPPTS | Not Specified | Not Specified | 98 | |
| 3,6-Dibromo-1,2,4-triazine (Mono-arylation) | K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 80-90 | Not Specified | |
| 3,6-Dibromo-1,2,4-triazine (Di-arylation) | K₃PO₄ | PdCl₂(dppf) | DMF/H₂O | 100-110 | Not Specified |
Key Observations:
-
Potassium Phosphate (B84403) (K₃PO₄): This base has proven to be highly effective for the Suzuki-Miyaura coupling of various unprotected nitrogen-rich heterocycles, including azaindoles, delivering excellent yields (91-99%).[4] Its strength and solubility in mixed aqueous-organic solvent systems contribute to its success in these challenging reactions. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ in 1,4-dioxane provided a respectable 60% yield.[1]
-
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base, K₂CO₃ has been successfully employed in the synthesis of pyrrolyl and thiophenyl indazoles, affording high yields.[2][3] It is a common and cost-effective choice, often used for substrates that are not prone to decomposition under basic conditions. For selective mono-arylation of 3,6-dibromo-1,2,4-triazine, K₂CO₃ is the recommended base.
-
Sodium Carbonate (Na₂CO₃): In a general study comparing various bases for a Suzuki-Miyaura reaction, Na₂CO₃ emerged as the most effective, yielding 98%. While this was not on a dihaloazaindole substrate, it highlights the potential of this readily available and inexpensive base.
-
Cesium Fluoride (B91410) (CsF) and Other Bases: While less commonly reported for dihaloazaindoles in the initial searches, other bases such as cesium fluoride (CsF), potassium fluoride (KF), and sodium tert-butoxide (NaOtBu) are frequently used in Suzuki-Miyaura reactions and could be effective depending on the specific substrate and reaction conditions.
Experimental Workflow and Signaling Pathway
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The process begins with the oxidative addition of the dihaloazaindole to the Pd(0) catalyst, followed by transmetalation with the boronic acid activated by the base, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: General workflow of a Suzuki-Miyaura reaction.
The catalytic cycle, which is the core of the reaction, illustrates the logical relationship between the key components.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Unprotected Chloroazaindoles with K₃PO₄ [4]
To a vial were added the chloroazaindole (1.00 mmol), the corresponding boronic acid (1.50 mmol), K₃PO₄ (2.00 mmol), and a palladium precatalyst (e.g., P1, 1.0–1.5 mol%). The vial was sealed with a Teflon-lined cap and then evacuated and backfilled with argon three times. Dioxane (4 mL) and water (1 mL) were then added via syringe. The reaction mixture was stirred at 60 °C for 5–8 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with K₃PO₄ [1]
In a Schlenk flask, 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol %) were dissolved in 1,4-dioxane (6 mL). The mixture was stirred under an inert atmosphere for 30 minutes at room temperature. Then, the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL) were added. The reaction mixture was heated to reflux at 70–80 °C for 18–22 hours. After completion, the reaction was cooled to room temperature, and ethyl acetate was added. The organic layer was separated, dried over magnesium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography.
Conclusion
The choice of base is a critical factor in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized dihaloazaindoles. While a universally superior base does not exist, the experimental evidence suggests that potassium phosphate (K₃PO₄) is a highly effective and versatile choice for a broad range of azaindole-based substrates, particularly for unprotected systems. Potassium carbonate (K₂CO₃) represents a reliable and cost-effective alternative, especially for substrates where selectivity is a concern. For new dihaloazaindole substrates, it is recommended to screen a panel of bases, including K₃PO₄, K₂CO₃, and Na₂CO₃, to identify the optimal conditions for achieving the desired product in high yield. The detailed protocols provided in this guide serve as a valuable starting point for researchers and scientists in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
4-Azaindole as a Bioisostere for Indole in Drug Design: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar chemical and physical properties, is a key tactic in this process.[1][2][3] This guide provides a detailed comparison of 4-azaindole (B1209526) and its parent scaffold, indole (B1671886), two structures of significant interest in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5][6]
The substitution of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom gives rise to azaindole isomers.[7] This seemingly subtle change can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement, often leading to superior drug candidates.[8] 4-azaindole, in particular, has emerged as a promising indole bioisostere, offering a unique combination of properties that can address common liabilities associated with indole-containing compounds.[9][10]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a nitrogen atom into the indole scaffold significantly alters its electronic distribution, which in turn modulates key physicochemical parameters critical for drug action, such as acidity/basicity (pKa), lipophilicity (logP/logD), and aqueous solubility.
| Property | Indole | 4-Azaindole | Impact of Bioisosteric Replacement |
| pKa (acidic) | ~16.7[11] | ~14.66 (Predicted)[12][13][14] | 4-Azaindole is a stronger acid. |
| pKa (basic) | ~ -3.6 (protonation at C3)[15] | 4.85[16] | 4-Azaindole is significantly more basic, with the pyridine (B92270) nitrogen being the site of protonation. |
| logP | ~2.14[17] | Not explicitly found for parent | The introduction of the nitrogen atom generally reduces lipophilicity.[8][9] |
| Aqueous Solubility | Sparingly soluble in water[11] | Slightly soluble in water[12][13] | 4-Azaindole derivatives often exhibit enhanced aqueous solubility compared to their indole counterparts.[8][9] |
Key Insights:
The most striking difference lies in the basicity. The pyridine nitrogen in 4-azaindole introduces a basic center, allowing for salt formation which can be leveraged to improve solubility and formulation properties. In contrast, indole is a very weak base.[15][16] This increased basicity and the potential for enhanced hydrogen bonding can also lead to altered target interactions.[7] Furthermore, the replacement of a C-H group with a more polar nitrogen atom generally leads to a reduction in lipophilicity and an increase in aqueous solubility, which are often desirable modifications to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[8][9]
Metabolic Stability: Enhancing Drug Longevity
A significant challenge in drug development is engineering molecules that are resistant to rapid metabolic breakdown. The indole ring is susceptible to oxidation by cytochrome P450 enzymes. The introduction of a nitrogen atom in the 4-position can alter the molecule's susceptibility to metabolism.
| Feature | Indole Derivatives | 4-Azaindole Derivatives | Rationale for Improvement |
| Metabolic Hotspots | The indole ring is prone to enzymatic oxidation. | The electronic nature of the azaindole ring can reduce its susceptibility to oxidative metabolism. | The electron-deficient nature of the pyridine ring in 4-azaindole can deactivate the scaffold towards oxidative metabolism.[8] |
| In Vitro Half-Life (t½) | Often exhibit shorter half-lives in human liver microsomes (HLM).[8] | Generally display enhanced metabolic stability and longer half-lives in HLM.[8][18] | Reduced metabolic clearance leads to a longer duration of action in the body. |
In a specific example, the bioisosteric replacement of an indole core with a 4-azaindole in a series of p21-activated kinase-1 (PAK1) inhibitors resulted in a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, highlighting the potential for substantial improvements in metabolic stability.[9]
Biological Activity: Fine-Tuning Target Engagement
The 4-azaindole scaffold has been successfully employed in the design of numerous biologically active compounds, most notably kinase inhibitors.[4][10][19] The nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein, which can lead to enhanced potency and selectivity.[7]
For instance, in the development of p38 MAP kinase inhibitors, a 4-azaindole series was designed to modulate physical properties while maintaining potent inhibition.[19] Similarly, 4-azaindole derivatives have been identified as novel inhibitors of c-Met kinase.[10] The ability of the azaindole nitrogen to form hydrogen bonds with the hinge region of protein kinases is a key factor in their utility in this class of targets.[7]
Experimental Protocols
Below are detailed methodologies for key experiments used to compare indole and 4-azaindole bioisosteres.
Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.[20]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Test compound (API)
-
Nitrogen gas
Procedure:
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water, methanol/water) to a concentration of approximately 1 mM.[20]
-
Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution.[20]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[20]
-
Titration:
-
For acidic pKa determination, titrate the sample solution with 0.1 M NaOH.
-
For basic pKa determination, first acidify the solution with 0.1 M HCl to a pH of ~2, then titrate with 0.1 M NaOH until a pH of ~12 is reached.[20]
-
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Determination of logP by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.[21]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: Mix equal volumes of n-octanol and water and shake vigorously. Allow the layers to separate to obtain pre-saturated solvents.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a centrifuge tube containing a known volume of the n-octanol phase.
-
Equilibration: Cap the tube and shake it for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases and determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[22]
Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This in vitro assay assesses the rate of metabolism of a compound by liver enzymes.[23][24][25]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound stock solution (in DMSO or other suitable solvent)
-
Positive control compounds (with known metabolic rates)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiation of Reaction: Add the test compound to the incubation mixture. To start the metabolic reaction, add the NADPH regenerating system.[26] The final concentration of the test compound is typically around 1 µM.[24]
-
Time-Course Incubation: Incubate the plate at 37°C with shaking.
-
Sampling and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a separate plate containing the ice-cold quenching solution to stop the reaction.[26]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: Workflow for bioisosteric replacement of indole with 4-azaindole.
Caption: Chemical structures of Indole and 4-Azaindole.
Caption: Simplified kinase signaling pathway and point of intervention.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. baranlab.org [baranlab.org]
- 4. mdpi.com [mdpi.com]
- 5. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemcess.com [chemcess.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 4-Azaindole | 272-49-1 [chemicalbook.com]
- 14. 4-Azaindole CAS#: 272-49-1 [amp.chemicalbook.com]
- 15. Indole - Wikipedia [en.wikipedia.org]
- 16. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Azaindole Synthesis: Microwave-Assisted versus Conventional Heating
For researchers, scientists, and drug development professionals, the synthesis of azaindole scaffolds is a critical step in the discovery of novel therapeutics. The choice of heating method can significantly impact the efficiency, yield, and sustainability of these synthetic routes. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of 1,3-disubstituted 7-azaindoles, supported by experimental data.
The synthesis of 1,3-disubstituted 7-azaindoles from substituted 2,6-dichloropyridines and primary amines via an epoxide intermediate serves as an excellent case study for comparing the two heating techniques. This multi-step process, involving an epoxide-opening, a nucleophilic aromatic substitution (SNAr) cyclization, and a final dehydration step, is markedly accelerated by microwave irradiation. Research by Schirok (2006) has demonstrated that microwave heating can dramatically reduce reaction times and, in some cases, simplify the reaction procedure by eliminating the need for an acid catalyst in the dehydration step.[1][2][3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the synthesis of a representative 1,3-disubstituted 7-azaindole, highlighting the key performance differences between microwave-assisted and conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 15 - 30 minutes | 12 - 24 hours |
| Temperature | 180 - 200 °C | Reflux (typically >150 °C) |
| Yield | Good to Excellent | Moderate to Good |
| Dehydration Catalyst | Not required | Acid catalyst (e.g., p-TsOH) |
| Pressure | Elevated (sealed vessel) | Atmospheric |
| Solvent | High-boiling polar solvents (e.g., NMP, DMA) | High-boiling polar solvents (e.g., NMP, DMA) |
Experimental Protocols
Microwave-Assisted Synthesis of 1,3-Disubstituted 7-Azaindoles
This protocol is adapted from the microwave-assisted method described by Schirok (2006).
Materials:
-
Substituted 2,6-dichloropyridine (B45657) derivative
-
Appropriate primary amine
-
Epoxide (e.g., propylene (B89431) oxide)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the substituted 2,6-dichloropyridine derivative (1.0 eq.), the primary amine (1.2 eq.), and the epoxide (1.5 eq.) in a suitable high-boiling polar solvent such as NMP or DMA.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 180-200 °C for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction vial to room temperature.
-
The reaction mixture is then subjected to standard aqueous work-up and purification by column chromatography to yield the desired 1,3-disubstituted 7-azaindole.
Conventional Heating Synthesis of 1,3-Disubstituted 7-Azaindoles
This protocol is a generalized representation of a conventional thermal method for the same transformation.
Materials:
-
Substituted 2,6-dichloropyridine derivative
-
Appropriate primary amine
-
Epoxide (e.g., propylene oxide)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the substituted 2,6-dichloropyridine derivative (1.0 eq.), the primary amine (1.2 eq.), and the epoxide (1.5 eq.) in a high-boiling polar solvent like NMP or DMA.
-
Heat the mixture to reflux (typically >150 °C) and maintain for several hours (typically 12-18 hours), monitoring the formation of the intermediate amino alcohol by TLC or LC-MS.
-
After the initial cyclization is complete, cool the reaction mixture slightly and add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Re-heat the mixture to reflux and maintain for an additional period (typically 4-6 hours) to effect dehydration.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up, neutralizing the acid catalyst, followed by extraction and purification by column chromatography to isolate the 1,3-disubstituted 7-azaindole.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow, providing a clear visual representation of the processes.
References
A Comparative Guide to the Synthetic Routes of Functionalized 4-Azaindoles
The 4-azaindole (B1209526) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors.[1] The synthesis of functionalized 4-azaindoles, however, presents unique challenges due to the electronic properties of the pyridine (B92270) ring.[2] This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific target.
Comparison of Key Synthetic Routes
Several classical and modern synthetic methods have been adapted or developed for the synthesis of 4-azaindoles. The choice of route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a summary of the most common and effective methods.
| Synthetic Route | General Description | Key Advantages | Key Limitations | Typical Yields |
| Fischer Indole (B1671886) Synthesis | Cyclization of a pyridylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] | Well-established, can provide access to a variety of substituted indoles. | Often requires harsh acidic conditions and high temperatures; may not be suitable for sensitive functional groups. The pyridylhydrazines can be unstable. | Moderate to Good (40-85%) |
| Bartoli-Type Reaction | Reaction of a nitropyridine with a vinyl Grignard reagent to form the indole ring.[5][6] | Good for the synthesis of 7-substituted indoles and can be applied to azaindoles. Tolerant of a range of functional groups. | Requires a large excess of the Grignard reagent. The reaction can be sensitive to steric hindrance. | Moderate to Good (50-80%) |
| Palladium-Catalyzed Cross-Coupling | Includes Sonogashira, Heck, and Suzuki couplings to form key C-C or C-N bonds followed by cyclization.[2][7] | High functional group tolerance, mild reaction conditions, and good regioselectivity. | Can require expensive catalysts and ligands. Optimization of reaction conditions is often necessary. | Good to Excellent (60-95%) |
| C-H Functionalization | Direct functionalization of the azaindole core at C-H bonds, often using transition metal catalysis.[8][9] | Atom-economical, avoids the need for pre-functionalized starting materials.[10] | Site-selectivity can be a challenge. Often requires directing groups. | Variable (Moderate to Good) |
| Cycloaddition Reactions | Formation of the pyrrole (B145914) ring through cycloaddition reactions, such as [4+1] or Diels-Alder/retro-Diels-Alder sequences.[11] | Can provide access to complex and highly substituted azaindoles. | Can require specialized starting materials and reaction conditions. | Good (up to 80%) |
Experimental Protocols
Below are representative experimental protocols for the key synthetic routes discussed. These are generalized procedures and may require optimization for specific substrates.
Fischer Indole Synthesis of a 4-Azaindole Derivative
This protocol is adapted from the synthesis of 4- and 6-azaindoles as described by Suzenet and coworkers.[3]
Step 1: Formation of the Pyridylhydrazone
-
To a solution of the appropriate pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product hydrazone may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.
Step 2: Cyclization to the 4-Azaindole
-
The crude hydrazone from the previous step is mixed with a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The mixture is heated to 80-120 °C for 1-3 hours.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-azaindole.
Bartoli-Type Synthesis of a 4-Azaindole
This protocol is a general representation of the Bartoli indole synthesis applied to nitropyridines.[5]
-
A solution of the ortho-substituted nitropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of vinylmagnesium bromide or chloride (3.0-4.0 eq) in THF is added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to slowly warm to -20 °C and stirred for 8-12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the functionalized 4-azaindole.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This procedure describes a common sequence for synthesizing 2-substituted 4-azaindoles.[2][7]
Step 1: Sonogashira Coupling
-
To a degassed solution of a 3-amino-4-halopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base such as triethylamine (B128534) (2.0-3.0 eq).
-
The reaction mixture is heated to 60-80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Step 2: Cyclization
-
The purified 3-amino-4-alkynylpyridine (1.0 eq) is dissolved in a high-boiling solvent such as DMF or toluene.
-
A base, such as potassium tert-butoxide or sodium hydride (1.5-2.0 eq), is added portion-wise at room temperature.
-
The mixture is heated to 80-120 °C for 2-6 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic extracts are dried, concentrated, and the resulting crude 4-azaindole is purified by chromatography or recrystallization.
Logical Workflow for Synthetic Route Selection
The choice of a synthetic route for a functionalized 4-azaindole is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting a synthetic route to functionalized 4-azaindoles.
This guide provides a foundational understanding of the primary methods for synthesizing functionalized 4-azaindoles. Researchers are encouraged to consult the primary literature for more detailed examples and specific reaction conditions tailored to their substrates of interest.
References
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Azaindole and 7-Azaindole Scaffolds in Kinase Inhibitor Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of potent and selective kinase inhibitors. Among the various privileged structures, azaindoles have emerged as a versatile framework due to their ability to mimic the hinge-binding interactions of the natural kinase substrate, ATP. This guide provides an objective comparison of the binding affinities of kinase inhibitors derived from two common isomers: 4-azaindole (B1209526) and 7-azaindole (B17877), supported by experimental data and detailed protocols.
The key difference between these isomers lies in the position of the nitrogen atom in the pyridine (B92270) ring, which influences the molecule's electronic properties, hydrogen bonding capacity, and overall spatial arrangement, thereby affecting its interaction with the target kinase.
Comparative Binding Affinity: A Head-to-Head and Broader Look
Direct comparative studies evaluating 4-azaindole and 7-azaindole cores against the same kinase target are limited in publicly available literature. However, a medicinal chemistry review provides a rare direct comparison, noting that for a specific series of inhibitors, both the 4-azaindole and 7-azaindole analogs demonstrated superior efficacy compared to the parent indole (B1671886) scaffold. In the same study, the 5- and 6-azaindole (B1212597) isomers showed reduced efficacy.[1] This suggests that the placement of the nitrogen at either the 4- or 7-position can be advantageous for inhibitory activity in certain contexts.
While direct comparisons are scarce, a broader analysis of potent inhibitors developed for various kinases reveals the prevalence and utility of both scaffolds. The 7-azaindole moiety is often described as a "privileged" fragment in kinase inhibitor design, famously incorporated into the approved B-Raf inhibitor, Vemurafenib.[2][3] This is attributed to its excellent ability to form two crucial hydrogen bonds with the kinase hinge region.[4] Conversely, potent and selective inhibitors based on the 4-azaindole scaffold have been successfully developed for a range of kinases, including p38 MAP kinase, c-Met, and PAK1, demonstrating its own merits as a versatile core.
The following table summarizes the binding affinities of representative kinase inhibitors from both classes against their respective targets. It is important to note that these are not direct comparisons, as the overall structure of the inhibitors and the target kinases differ.
| Scaffold | Inhibitor Example | Target Kinase | Binding Affinity (IC50/Ki) |
| 4-Azaindole | Compound 5 | PAK1 | Ki < 10 nM |
| Compound 42c | p38 MAP Kinase | Potent inhibitor | |
| Compound 2a | TGFβRI | IC50 = 22 nM | |
| N-nitrobenzenesulfonyl-4-azaindole derivative | c-Met | IC50 = 20-70 nM | |
| 7-Azaindole | Vemurafenib (PLX4032) | B-Raf (V600E) | IC50 = 31 nM |
| PLX4720 | B-Raf (V600E) | IC50 = 13 nM | |
| Pexidartinib | CSF1R | IC50 = 13 nM | |
| Compound 8l | Haspin | IC50 = 14 nM | |
| Compound 97 | JAK2 | IC50 = 1 nM |
Experimental Protocols
The determination of kinase inhibitor binding affinity is typically performed using in vitro kinase inhibition assays. Below is a detailed methodology for a common luminescence-based assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl2, bovine serum albumin (BSA), and dithiothreitol (B142953) (DTT). The optimal pH and ionic strength may vary depending on the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Michaelis constant (Km) of the kinase for ATP.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase in the kinase buffer.
- Test Compounds: Dissolve the 4-azaindole and 7-azaindole inhibitors in 100% DMSO to create high-concentration stock solutions. Serially dilute the compounds in kinase buffer to the desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of a suitable assay plate (e.g., a white, low-volume 384-well plate).
- Add the kinase enzyme to the wells.
- Initiate the kinase reaction by adding the ATP and substrate solution to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
3. Signal Detection:
- Stop the kinase reaction and detect the amount of ATP remaining or ADP produced. For luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™), add the detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which generate a light signal proportional to the amount of ATP present.
- Incubate the plate at room temperature to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- The raw data (luminescence units) are converted to percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Visualizations
Signaling Pathway: B-Raf/MEK/ERK Pathway
The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-Raf gene are common in many cancers, making it a key therapeutic target. 7-azaindole-based inhibitors like Vemurafenib specifically target the mutated B-Raf protein.
Caption: The B-Raf/MEK/ERK signaling pathway and the inhibitory action of a 7-azaindole-based inhibitor.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay to determine the IC50 of a test compound.
Caption: A generalized workflow for determining the IC50 of kinase inhibitors.
References
cost-benefit analysis of using 5-Bromo-3-iodo-4-azaindole in synthesis
In the competitive landscape of drug discovery and development, the choice of starting materials and building blocks is a critical decision that impacts not only the efficiency and yield of a synthetic route but also the overall cost and timeline of a project. 5-Bromo-3-iodo-4-azaindole has emerged as a valuable heterocyclic intermediate, particularly in the synthesis of kinase inhibitors. This guide provides a comparative analysis of this compound against alternative scaffolds, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of the Azaindole Scaffold
Azaindoles are considered "privileged structures" in medicinal chemistry. As bioisosteres of indoles and purines, they can modulate physicochemical properties such as solubility and lipophilicity, and their nitrogen atom can form crucial hydrogen bonds with biological targets.[1][2] The introduction of a nitrogen atom into the indole (B1671886) ring can lead to improved pharmacokinetic profiles and enhanced binding affinity for target proteins, making azaindole derivatives highly sought after in the development of novel therapeutics, especially kinase inhibitors.[1][3]
Performance and Applications of this compound
This compound is a di-halogenated heterocyclic compound that offers medicinal chemists a versatile platform for the synthesis of complex molecules. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This enables the introduction of different substituents at the 3- and 5-positions of the 4-azaindole (B1209526) core, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The primary application of this building block is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Azaindole-based molecules have shown promise as inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and BRAF, which are key targets in oncology.[3][5][6]
Cost-Benefit Analysis: A Comparative Overview
The decision to use this compound should be weighed against its cost and the availability and performance of alternative building blocks. While specific pricing can fluctuate, the following tables provide a comparative look at the relative costs and synthetic performance of this compound and its alternatives.
Table 1: Cost Comparison of Selected Building Blocks
| Compound | CAS Number | Supplier Example | Price (USD) per 1g |
| This compound | 1190313-99-5 (example) | Varies | ~$170-200 |
| 5-Bromo-4-azaindole | 1000341-51-4 | Aladdin Scientific | $171.28 |
| 5-Bromo-7-azaindole (B68098) | 183208-35-7 | Sigma-Aldrich | ~$100-150 |
| 5-Bromo-3-iodo-7-azaindole | 757978-18-0 | Sigma-Aldrich | $97.50 |
| 5-Bromo-4-chloro-7-azaindole | 876343-82-7 | Synquest Labs | Varies |
| 5-Bromoindole | 10075-50-0 | Varies | ~$30-50 |
Note: Prices are approximate and subject to change based on supplier and purity.
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Reaction | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Sequential Suzuki Coupling | 60-90% (per step) | Orthogonal reactivity for diverse library synthesis. | Higher initial cost. |
| 5-Bromo-7-azaindole | Suzuki Coupling at C5 | 70-95% | Lower cost, widely used in known drug syntheses (e.g., Vemurafenib (B611658) precursors).[6][7] | Limited to single point of diversification via this reaction. |
| 5-Bromo-4-chloro-7-azaindole | Sequential Coupling | 60-85% (per step) | Orthogonal reactivity. | Potentially different reactivity patterns compared to iodo- derivatives. |
| 5-Bromoindole | Suzuki Coupling at C5 | 75-98% | Significantly lower cost. | Lacks the potential benefits of the azaindole scaffold (e.g., improved solubility, H-bonding).[3] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, a common application for these building blocks.
Protocol 1: Representative Suzuki-Miyaura Coupling with a 3-Iodo-azaindole Derivative
This protocol is a general representation for the selective coupling at the C3-iodo position.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 3-iodo-azaindole derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add an anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the C3-arylated azaindole.
Protocol 2: Synthesis of a Vemurafenib Precursor from 5-Bromo-7-azaindole
This protocol is based on the synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the BRAF inhibitor Vemurafenib.[6]
-
Reaction Setup: To a solution of (4-chlorophenyl)boronic acid (1.2 eq) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dioxane, add a solution of K₂CO₃ (1.2 eq) in water.
-
Catalyst Addition: Stir the mixture for 30 minutes, then add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq).
-
Reaction: Heat the mixture at 80°C overnight.
-
Work-up: After cooling, remove the volatiles in vacuo. Suspend the obtained solid in ethyl acetate and wash with water.
-
Purification: The product can be further purified by recrystallization or column chromatography to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
Visualizing the Synthetic Strategy and Biological Context
The following diagrams illustrate a typical synthetic workflow and a relevant biological signaling pathway.
Caption: Sequential Suzuki coupling using this compound.
Caption: Vemurafenib inhibits the mutated BRAF kinase.
Conclusion and Recommendations
The choice between this compound and its alternatives is a balance of cost, synthetic flexibility, and the desired properties of the final compound.
-
For early-stage discovery and library synthesis, where the goal is to generate a wide range of structurally diverse analogs for SAR studies, the higher cost of This compound may be justified by its utility in sequential, regioselective cross-coupling reactions. This allows for the exploration of chemical space at both the C3 and C5 positions from a single starting material.
-
For later-stage development or the synthesis of a specific target molecule with a known scaffold, a more cost-effective alternative like 5-bromo-7-azaindole may be preferable, especially if functionalization is only required at the C5 position. Its established use in the synthesis of drugs like Vemurafenib provides a well-trodden synthetic path.[6][7]
-
When improved physicochemical properties are a primary goal, transitioning from an indole to an azaindole scaffold is a well-supported strategy.[3] The specific isomer of azaindole (4-, 5-, 6-, or 7-azaindole) can be chosen based on the desired vector for hydrogen bonding and the overall topology of the target's binding site.
Ultimately, the cost-benefit analysis will be project-specific. Researchers should consider the long-term goals of their synthesis, the value of synthetic versatility, and the potential for the azaindole core to impart favorable biological and pharmacokinetic properties to the final drug candidate.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-3-iodo-4-azaindole: A Comprehensive Guide
For Immediate Reference: Treat 5-Bromo-3-iodo-4-azaindole as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous chemical waste. The following steps provide a general framework for its proper disposal.
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: this compound is a non-radioactive, halogenated organic solid. It should not be mixed with other waste streams unless they are compatible.
-
Segregate Halogenated Waste: As a brominated and iodinated compound, this waste must be segregated into a designated "halogenated organic waste" stream.[2][3] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4] Incompatible materials such as strong oxidizing agents and strong acids must be kept separate.
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a chemically compatible container with a secure, leak-proof screw-on cap.[5] The original manufacturer's container is often a suitable choice if it is in good condition.[1]
-
Properly Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Caption: Workflow for the proper disposal of this compound.
Step 3: On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[1]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[5]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the container is closed at all times except when adding waste.[5]
-
Regular Inspections: Inspect the waste container weekly for any signs of leakage, deterioration, or improper labeling.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Waste Manifest: You will likely need to complete a hazardous waste manifest provided by your EHS department. This document tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Professional Disposal: Do not attempt to dispose of this chemical through standard trash or down the drain.[8] It must be collected by a licensed hazardous waste disposal company that will transport it to a permitted treatment, storage, and disposal facility (TSDF).
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be considered contaminated and disposed of as solid hazardous waste.
-
Solid Waste: Place contaminated lab supplies in a clearly labeled, sealed plastic bag.[5]
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9] After triple-rinsing, the container may be disposed of according to your institution's procedures for decontaminated glassware or plastic.
Caption: Logical relationships for the disposal of this compound waste streams.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Navigating RCRA Hazardous Waste Regulations [uat-headless.osha.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 5-Bromo-3-iodo-4-azaindole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-3-iodo-4-azaindole. Adherence to these procedures is vital for ensuring personal safety and proper disposal of the substance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms:
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[2] Double gloving is recommended when compounding, administering, and disposing of the substance.[3] |
| Body Protection | Protective clothing | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is recommended.[2] Ensure it has a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a splash potential, a face shield should be worn in conjunction with goggles.[4][5] |
| Respiratory Protection | Dust mask or respirator | Use a dust mask (e.g., N95) for handling powder. In cases of inadequate ventilation or potential for aerosolization, a respirator is necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Restrict access to the handling area to authorized personnel only.[3]
-
Prohibit eating, drinking, and smoking in the designated handling area.[1][3]
2. Donning PPE:
-
Follow the correct sequence for putting on PPE: gown, mask/respirator, goggles/face shield, and then gloves. When double gloving, one glove should be under the gown cuff and the other over it.[3]
3. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with skin and eyes.[6]
-
Wash hands thoroughly after handling the compound.[1]
4. In Case of Exposure:
-
If on skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
If swallowed: Rinse mouth.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
Disposal Plan
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Contaminated PPE and waste materials should be placed in a sealed, labeled container for hazardous waste disposal.
Handling Workflow for this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. hsa.ie [hsa.ie]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
